Isoamyl decanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-15(16)17-13-12-14(2)3/h14H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOGFYDZGUDBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062320 | |
| Record name | Isoamyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
286.00 to 287.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylbutyl decanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038907 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2306-91-4 | |
| Record name | Isoamyl decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2306-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002306914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoamyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z10YO60833 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbutyl decanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038907 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Occurrence of Isoamyl Decanoate in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoamyl decanoate, a fatty acid ester also known as isopentyl decanoate or 3-methylbutyl decanoate, is a volatile organic compound that contributes to the characteristic aroma of various plants and food products. While its presence is reported in several plant species, detailed quantitative data and comprehensive biosynthetic understanding remain areas of active research. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, summarizing available quantitative data, detailing experimental protocols for its analysis, and illustrating its biosynthetic pathway. This information is intended to serve as a valuable resource for researchers in flavor chemistry, natural product science, and drug development exploring the diverse metabolic landscape of the plant kingdom.
Natural Occurrence and Quantitative Data
This compound has been identified as a volatile component in a limited number of plant species, contributing to their unique aromatic profiles. Its presence has been noted in fruits and herbs, although quantitative data remains sparse in the scientific literature. The following table summarizes the currently available data on the natural occurrence and concentration of this compound in plants.
| Plant Species | Common Name | Plant Part | Compound Name | Concentration/Relative Content | Reference |
| Houttuynia cordata Thunb. | Fish Mint, Chameleon Plant | Whole Plant | Isopentyl decanoate | 0.06% - 0.13% (relative content) | [1] |
| Musa spp. (Fenjiao cultivar) | Banana | Fruit | 3-Methylbutyl decanoate | Detected | [2] |
| Malus domestica | Apple | Fruit (distillate) | Iso-Amyl n-decanoate | Present |
Note: The concentration of this compound in apple is reported from distillates, and its concentration in the fresh fruit has not been definitively quantified in the reviewed literature. The data for Houttuynia cordata is presented as a relative percentage of the total volatile compounds.
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants follows the general pathway for the formation of branched-chain esters. This process involves two key precursor molecules: isoamyl alcohol and decanoyl-CoA. The final step is an esterification reaction catalyzed by an alcohol acyltransferase (AAT).
2.1. Biosynthesis of Isoamyl Alcohol:
Isoamyl alcohol is derived from the catabolism of the branched-chain amino acid L-leucine via the Ehrlich pathway. This pathway involves a transamination reaction to form α-ketoisocaproate, followed by decarboxylation to isovaleraldehyde, and finally a reduction to isoamyl alcohol.
2.2. Biosynthesis of Decanoyl-CoA:
Decanoyl-CoA is a C10 acyl-CoA synthesized through the fatty acid biosynthesis pathway.
2.3. Esterification:
The final step in the formation of this compound is the condensation of isoamyl alcohol and decanoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT). AATs are a diverse family of enzymes with varying substrate specificities.[3] While a specific AAT responsible for the synthesis of this compound has not been definitively characterized, it is understood that these enzymes facilitate the transfer of the acyl group from acyl-CoA to the alcohol.[3]
Biosynthetic Pathway of this compound
References
Biosynthesis of Isoamyl Decanoate in Fruits: A Technical Guide
This technical guide provides an in-depth overview of the biosynthesis of isoamyl decanoate in fruits. It is intended for researchers, scientists, and drug development professionals interested in the biochemical pathways, regulatory mechanisms, and analytical methodologies associated with this important flavor compound.
Introduction
This compound is a volatile ester that contributes to the characteristic fruity and waxy aroma of many fruits, including apples and bananas. The biosynthesis of this and other esters is a key process during fruit ripening, influencing the sensory quality and consumer acceptance of the fruit. Understanding the intricate molecular mechanisms that govern the production of this compound is crucial for the development of strategies to enhance fruit flavor and for the biotechnological production of natural flavor compounds.
This guide details the core biosynthetic pathway, presents available quantitative data, outlines key experimental protocols for its study, and illustrates the complex signaling networks that regulate its formation.
The Core Biosynthetic Pathway
The formation of this compound in fruits is an enzymatic process catalyzed by alcohol acyltransferases (AATs). These enzymes facilitate the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA). Specifically, this compound is synthesized from the precursors isoamyl alcohol and decanoyl-CoA.
Precursor Biosynthesis
2.1.1. Isoamyl Alcohol Formation
Isoamyl alcohol, a branched-chain alcohol, is primarily derived from the catabolism of the amino acid L-leucine. This pathway involves a series of enzymatic steps, including transamination, decarboxylation, and reduction, to yield isoamyl alcohol. The availability of L-leucine and the activity of the enzymes in this pathway are critical determinants of isoamyl alcohol production.
2.1.2. Decanoyl-CoA Formation
Decanoyl-CoA is a medium-chain acyl-CoA that is an intermediate in the fatty acid biosynthesis and degradation pathways. In plants, the fatty acid synthesis pathway in the plastids generates saturated fatty acids, which can then be activated to their CoA esters. Decanoyl-CoA can be synthesized from decanoic acid and coenzyme A.[1] The pool of decanoyl-CoA available for ester formation is dependent on the overall flux through the fatty acid metabolic network.
The Final Esterification Step
The final and committing step in this compound biosynthesis is the condensation of isoamyl alcohol and decanoyl-CoA, catalyzed by an AAT. AATs are a large family of enzymes with varying substrate specificities, which contributes to the diverse array of esters found in different fruit species. The expression and activity of specific AATs during fruit ripening are key regulatory points in the production of this compound.
Quantitative Data on this compound and Related Esters in Fruits
The concentration of this compound and other volatile esters varies significantly depending on the fruit species, cultivar, ripeness stage, and post-harvest conditions. While specific quantitative data for this compound is not always reported, the concentrations of its precursors and other related esters provide valuable insights.
| Fruit | Compound | Concentration (µg/kg) | Method | Reference |
| Banana (cv. FHIA 18) | Isopentyl acetate | 24.3 | LLE-GC-MS | [2] |
| Banana (cv. FHIA 18) | Isopentyl butanoate | 1.8 | LLE-GC-MS | [2] |
| Banana (cv. FHIA 18) | Isopentyl isobutanoate | 1.2 | LLE-GC-MS | [2] |
| Banana (cv. Fenjiao, fully ripe) | 3-methylbutyl decanoate | Present (relative content) | HS-SPME-GC-MS | [3] |
| Apple (cv. Ruixue, 210 DAFB) | Isoamyl butyrate | 0.74 ± 0.04 | HS-SPME-GC-MS | |
| Apple (40 cultivars average) | Hexyl butyrate | >700 | HS-SPME-GC-MS | |
| Strawberry (various cultivars) | Ethyl butanoate | 13,500 | GC-MS | |
| Strawberry (various cultivars) | Ethyl hexanoate | Present | GC-MS |
Experimental Protocols
Quantification of this compound by GC-MS
This protocol describes the analysis of volatile esters, including this compound, from fruit tissue using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
4.1.1. Materials and Reagents
-
Fruit samples
-
Sodium chloride (NaCl)
-
Internal standard (e.g., ethyl nonanoate)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., DB-WAX)
4.1.2. Sample Preparation and HS-SPME
-
Homogenize a known weight of fruit tissue (e.g., 5 g) in a saturated NaCl solution.
-
Transfer an aliquot of the homogenate (e.g., 10 mL) into a 20 mL headspace vial.
-
Add a known amount of the internal standard.
-
Seal the vial and equilibrate at a specific temperature (e.g., 40°C) for a set time (e.g., 30 min) with agitation.
-
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 min) at the same temperature.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
4.1.3. GC-MS Analysis
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 40°C for 3 min, ramp to 230°C at 5°C/min, and hold for 5 min.
-
MS Detector: Electron impact ionization (70 eV), scan range m/z 35-350.
-
Identification: Compare mass spectra and retention times with authentic standards and mass spectral libraries (e.g., NIST).
-
Quantification: Calculate the concentration of this compound based on the peak area ratio to the internal standard and a calibration curve.
Alcohol Acyltransferase (AAT) Activity Assay
This spectrophotometric assay measures AAT activity by detecting the release of Coenzyme A (CoA) during the esterification reaction. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs at 412 nm.
4.2.1. Materials and Reagents
-
Fruit tissue
-
Protein extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Isoamyl alcohol
-
Decanoyl-CoA
-
DTNB solution
-
Spectrophotometer
4.2.2. Enzyme Extraction
-
Homogenize frozen fruit tissue in liquid nitrogen and then in cold protein extraction buffer.
-
Centrifuge the homogenate at 4°C to pellet cell debris.
-
Collect the supernatant containing the crude enzyme extract.
-
Determine the protein concentration of the extract (e.g., using the Bradford assay).
4.2.3. Activity Assay
-
In a cuvette, mix the assay buffer, DTNB solution, isoamyl alcohol, and the enzyme extract.
-
Initiate the reaction by adding decanoyl-CoA.
-
Immediately monitor the increase in absorbance at 412 nm over time.
-
Calculate the AAT activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
Extraction and Quantification of Decanoyl-CoA
This protocol outlines the extraction of acyl-CoAs from fruit tissue and their quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4.3.1. Materials and Reagents
-
Fruit tissue
-
Extraction solvent (e.g., 10% trichloroacetic acid or isopropanol/acetonitrile/water mixture)
-
Internal standards (e.g., isotopically labeled acyl-CoAs)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS/MS system
4.3.2. Extraction and Purification
-
Flash-freeze and grind fruit tissue to a fine powder.
-
Homogenize the powder in the cold extraction solvent containing internal standards.
-
Centrifuge to pellet precipitated proteins and cell debris.
-
Purify the supernatant containing acyl-CoAs using SPE cartridges.
-
Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
4.3.3. LC-MS/MS Analysis
-
LC Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
MS/MS Detection: Employ electrospray ionization (ESI) in positive ion mode and monitor specific precursor-to-product ion transitions for decanoyl-CoA and the internal standards (Multiple Reaction Monitoring - MRM).
-
Quantification: Determine the concentration of decanoyl-CoA based on the peak area ratio to the internal standard and a calibration curve.
Regulatory Signaling Pathways
The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways, primarily involving the plant hormones ethylene and jasmonates, which are key regulators of fruit ripening. Auxins and gibberellins also play a role in early fruit development, setting the stage for subsequent aroma formation.
-
Ethylene: This hormone is a primary trigger for ripening in climacteric fruits. Ethylene signaling leads to the upregulation of genes encoding AATs and enzymes involved in the biosynthesis of both alcohol and acyl-CoA precursors.
-
Jasmonates: Jasmonic acid and its derivatives can also promote fruit ripening and aroma production. There is significant crosstalk between the jasmonate and ethylene signaling pathways, often acting synergistically to enhance the expression of ripening-related genes, including AATs.
-
Auxins and Gibberellins: These hormones are crucial for fruit set and early growth. Their balance influences cell division and expansion, which indirectly affects the substrate pools available for ester biosynthesis later in development.
Conclusion
The biosynthesis of this compound in fruits is a multifaceted process involving the coordinated action of several metabolic pathways and regulatory networks. The availability of precursors, isoamyl alcohol and decanoyl-CoA, and the expression and activity of specific alcohol acyltransferases are the primary determinants of its production. Hormonal signals, particularly from ethylene and jasmonates, play a crucial role in orchestrating these events during fruit ripening. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this important flavor compound, which will be instrumental in advancing our ability to improve the sensory quality of fruits and develop novel biotechnological approaches for natural flavor production.
References
An In-depth Technical Guide to the Physical Properties of Isopentyl Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopentyl decanoate, also known as isoamyl decanoate, is an ester with the chemical formula C15H30O2.[1] It is recognized for its characteristic fruity and waxy aroma, leading to its use in the flavor and fragrance industries.[][3] Beyond its sensory characteristics, a thorough understanding of its physical properties is essential for its application in research, particularly in fields such as drug development where it may be considered as a non-polar solvent or excipient. This technical guide provides a comprehensive overview of the core physical properties of isopentyl decanoate, complete with detailed experimental protocols for their determination and a generalized experimental workflow.
Core Physical Properties
A summary of the key physical properties of isopentyl decanoate is presented below. These values have been compiled from various sources and represent a range of reported data.
| Physical Property | Value | Conditions |
| Molecular Weight | 242.40 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 281.3 ± 8.0 °C | @ 760 mmHg[] |
| 286.00 to 287.00 °C | @ 760.00 mm Hg | |
| 124.00 °C | @ 3.00 mm Hg | |
| Melting Point | Not available | |
| Density / Specific Gravity | 0.85600 to 0.86600 | @ 25.00 °C |
| 0.865 ± 0.06 g/cm³ | ||
| 0.86 g/mL | ||
| Refractive Index | 1.42900 to 1.43600 | @ 20.00 °C |
| 1.43 | ||
| Solubility | Soluble in alcohol and DMSO. | |
| Water: 0.134 mg/L (estimated) | @ 25 °C | |
| Insoluble in water. | ||
| Vapor Pressure | 0.004000 mmHg (estimated) | @ 25.00 °C |
| Vapor Density | 8.3 (Air = 1) | |
| Flash Point | > 100.00 °C (> 212.00 °F) TCC |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of liquid esters like isopentyl decanoate.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, the capillary method is a suitable technique.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Sample of isopentyl decanoate
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small amount of isopentyl decanoate (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped within a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), ensuring the heat is distributed evenly.
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is recorded as the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
Determination of Density (Pycnometer Method)
Density is the mass of a substance per unit volume. A pycnometer (or specific gravity bottle) is used for precise measurement of liquid density.
Apparatus:
-
Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)
-
Analytical balance
-
Thermometer
-
Water bath
-
Sample of isopentyl decanoate
-
Distilled water
Procedure:
-
The clean, dry pycnometer is weighed accurately on an analytical balance (m_empty).
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25°C). The volume is adjusted to the mark, and the outside is dried thoroughly. The pycnometer filled with water is then weighed (m_water).
-
The pycnometer is emptied, dried completely, and then filled with isopentyl decanoate.
-
The same procedure of thermal equilibration in the water bath is followed. The volume is adjusted, the exterior is dried, and the pycnometer filled with the sample is weighed (m_sample).
-
The density of water at the experimental temperature (ρ_water) is obtained from reference tables.
-
The density of the isopentyl decanoate (ρ_sample) is calculated using the following formula: ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be used to identify a substance and assess its purity.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
Sample of isopentyl decanoate
-
Lens cleaning tissue and a suitable solvent (e.g., ethanol or acetone)
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent and allowed to dry.
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of the isopentyl decanoate sample are placed on the surface of the lower prism using a clean dropper.
-
The prisms are closed and locked.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
The refractive index is read from the instrument's scale.
-
The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of the physical properties of a liquid chemical compound like isopentyl decanoate.
References
An In-depth Technical Guide to 3-Methylbutyl Decanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-methylbutyl decanoate, a fatty acid ester with applications in the flavor and fragrance industries and potential relevance to the pharmaceutical sciences. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via Fischer-Speier esterification, and its metabolic context. The information is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Chemical Identity and Synonyms
3-Methylbutyl decanoate is an organic compound classified as a fatty acid ester. It is formed from the esterification of decanoic acid and 3-methyl-1-butanol (isoamyl alcohol).
Synonyms: A variety of synonyms are used to identify this compound, reflecting its chemical structure and common names. These include:
-
Isopentyl decanoate
-
Decanoic acid, 3-methylbutyl ester
-
Isoamyl caprate
-
n-Capric acid isoamyl ester
-
Decanoic acid, isopentyl ester
-
Pentadecanoic acid, 3-methylbutyl ester
-
3-Methylbuthyl ester pentadecanoic acid
Physicochemical Properties
The physicochemical properties of 3-methylbutyl decanoate are summarized in the table below. These properties are crucial for understanding its behavior in various applications, including its potential use in pharmaceutical formulations as an excipient or in drug delivery systems.
| Property | Value | Source(s) |
| Molecular Formula | C15H30O2 | |
| Molecular Weight | 242.40 g/mol | |
| Appearance | Colorless to Almost Colorless Clear Liquid | |
| Boiling Point | 281.3 ± 8.0 °C at 760 mmHg | |
| Density | 0.865 ± 0.06 g/cm³ | |
| Solubility | Soluble in DMSO. Insoluble in water. | |
| IUPAC Name | 3-methylbutyl decanoate |
Experimental Protocols
Synthesis of 3-Methylbutyl Decanoate via Fischer-Speier Esterification
This protocol describes a general and robust method for the synthesis of 3-methylbutyl decanoate. The Fischer-Speier esterification involves the acid-catalyzed reaction between a carboxylic acid (decanoic acid) and an alcohol (3-methyl-1-butanol).
Materials:
-
Decanoic acid
-
3-Methyl-1-butanol (Isoamyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine decanoic acid and a molar excess of 3-methyl-1-butanol. The excess alcohol helps to drive the reaction equilibrium towards the product.
-
Catalyst Addition: While swirling the flask, slowly and carefully add a catalytic amount of concentrated sulfuric acid. This step is exothermic and may require cooling.
-
Reflux: Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to reflux using a heating mantle or oil bath. The reaction can be monitored by thin-layer chromatography (TLC) and is typically complete within 1-10 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing diethyl ether and water.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 3-methylbutyl decanoate.
-
Purification: The crude product can be further purified by vacuum distillation if necessary.
Signaling Pathways and Metabolic Context
3-Methylbutyl decanoate, as a fatty acid ester, is involved in lipid metabolism. It can be synthesized from a fatty acid and an alcohol and can be hydrolyzed back to these constituents. Fatty acid esters play various roles in biological systems, including serving as energy sources and components of cell membranes.
Caption: Synthesis and metabolic fate of 3-methylbutyl decanoate.
Applications in Research and Drug Development
While 3-methylbutyl decanoate is primarily utilized in the flavor and fragrance industries, its properties as a fatty acid ester suggest potential applications in the pharmaceutical field. Fatty acid esters are known to be used as lubricants, emulsifiers, and viscosity-controlling agents in cosmetic, personal care, and pharmaceutical products.
Fatty acids and their esters have been investigated for their ability to enhance drug delivery. They can improve the intestinal permeability of drugs and can be used in the formulation of lipid nanoparticles for topical delivery. For instance, sucrose fatty acid esters have been evaluated as lubricants in tablet manufacturing, demonstrating the potential for this class of compounds to serve as excipients that can improve tablet hardness and disintegration time. Given its lipophilic nature, 3-methylbutyl decanoate could be explored as a component in lipid-based drug delivery systems or as an excipient in topical or oral formulations. However, specific studies on 3-methylbutyl decanoate for these applications are not widely available in the public literature.
Safety Information
Comprehensive toxicological data for 3-methylbutyl decanoate is limited. However, information on its constituent alcohol, isoamyl alcohol, is available. Isoamyl alcohol can cause sensory irritation at concentrations of 100-150 ppm. A 90-day rat study suggested a systemic No-Observed-Adverse-Effect Level (NOAEL) of 295 mg/kg bw/day for isoamyl alcohol. There is no conclusive data on the carcinogenic potential of isoamyl alcohol. As with any chemical, appropriate safety precautions should be taken when handling 3-methylbutyl decanoate.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Methylbutyl decanoate (HMDB0038907) [hmdb.ca]
- 2. Showing Compound 3-Methylbutyl decanoate (FDB018371) - FooDB [foodb.ca]
- 3. Evaluation of Sucrose Fatty Acid Esters as Lubricants in Tablet Manufacturing [jstage.jst.go.jp]
- 4. This compound | C15H30O2 | CID 75320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2306-91-4 | MOLNOVA [molnova.com]
The Role of Isoamyl Decanoate in Insect Chemical Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoamyl decanoate (3-methylbutyl decanoate) is a fatty acid ester that, while not extensively documented as a primary insect pheromone, holds potential significance in insect chemical ecology. Its structural similarity to known insect pheromones and its presence in floral volatiles suggest a role as a semiochemical, potentially acting as a kairomone or an attractant. This technical guide provides an in-depth overview of the current understanding of this compound's function in insect communication, detailed experimental protocols for its study, and a framework for future research. The absence of direct quantitative data for this compound necessitates a comparative analysis with structurally related esters to infer its potential bioactivity.
Function of this compound in Insect Semiochemistry
While this compound has not been definitively identified as a primary pheromone for a specific insect species, its chemical properties and the established roles of similar esters in insect communication provide a strong basis for its likely function as a semiochemical.
2.1 Structural Analogs as Pheromones:
Several esters of isoamyl alcohol and other fatty acids are known to function as insect pheromones. For instance, isoamyl acetate is a well-documented alarm pheromone component in honeybees (Apis mellifera) and an attractant for various Drosophila species. Isopentyl butanoate has been identified as an aggregation pheromone for the brown spiny bug, Clavigralla tomentosicollis, and as a kairomone for its egg parasitoid. These examples highlight the prevalence of isoamyl esters in insect communication, suggesting that this compound could elicit behavioral or physiological responses in certain insect species.
2.2 Potential Role as a Kairomone and Floral Volatile:
This compound has been identified as a volatile compound in the plant Houttuynia cordata. Floral scents play a crucial role in attracting pollinators and can also be used by herbivores to locate host plants. Therefore, it is plausible that this compound acts as a kairomone, a chemical cue that benefits the receiver but not the emitter. For example, it could serve as an attractant for herbivores that feed on H. cordata or for pollinators of this plant, although specific insect visitors to H. cordata are not well-documented. The peppery scent of the plant suggests a complex volatile profile that likely influences a range of insect visitors.
Data Presentation: A Comparative Analysis
Direct quantitative data on the behavioral and electrophysiological responses of insects to this compound is limited in the current literature. To provide a functional understanding, this section presents representative data from studies on structurally similar fatty acid esters. This comparative data serves as a benchmark for hypothesizing the potential activity of this compound.
Table 1: Representative Behavioral Responses of Insects to Fatty Acid Esters in Olfactometer Assays
| Insect Species | Compound | Concentration | Behavioral Response (% Attraction/Preference) | Reference |
| Drosophila virilis | Ethyl tiglate | 10 ng | ~80% attraction | [1] |
| Drosophila hydei | Ethyl tiglate | Not specified | Synergistic with 2-tridecanone, significant attraction | [2] |
| Anastrepha fraterculus | Epianastrephin (a γ-lactone) | 100 mg in lure | Significant attraction of immature females to leks | [3] |
Table 2: Representative Electroantennogram (EAG) Responses of Insects to Fatty Acid Esters
| Insect Species | Compound | Dose | Mean EAG Response (mV ± SEM) | Reference |
| Manduca sexta (female) | (Z)-3-Hexenyl acetate | 100 µg | ~1.5 mV | [4] |
| Aedes aegypti (female) | Pentadecanoic acid | 10⁻⁴ g | ~0.4 mV | [5] |
| Athetis dissimilis (male) | Benzyl acetate | Not specified | 0.61 ± 0.02 mV | |
| Dastarcus helophoroides | Octanal | 10⁻¹ dose | High EAG response (exact value not specified) |
Experimental Protocols
To facilitate further research into the function of this compound, this section provides detailed methodologies for key experiments.
4.1 Synthesis of this compound
High-purity this compound is essential for rigorous behavioral and electrophysiological assays. An enzymatic synthesis approach offers a green and efficient method.
-
Reaction: Esterification of isoamyl alcohol with decanoic acid.
-
Catalyst: Immobilized lipase (e.g., from Rhizomucor miehei or Candida antarctica).
-
Solvent: A non-polar organic solvent such as hexane or cyclohexane.
-
Procedure:
-
Combine equimolar amounts of isoamyl alcohol and decanoic acid in the chosen solvent.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-40°C) with constant shaking.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, remove the immobilized enzyme by filtration.
-
Purify the this compound from the reaction mixture using column chromatography or distillation.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using GC-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
4.2 Olfactometer Bioassays
Olfactometers are used to study the behavioral responses of insects to volatile compounds. A Y-tube olfactometer is a common setup for choice assays.
-
Apparatus: A glass Y-tube with a central arm for insect release and two side arms connected to odor sources.
-
Airflow: Purified and humidified air is passed through the arms at a constant flow rate.
-
Odor Source: A filter paper treated with a known concentration of this compound dissolved in a suitable solvent (e.g., hexane) is placed in one arm. The other arm contains a filter paper with the solvent alone as a control.
-
Insect Preparation: Insects of a specific species, age, and physiological state (e.g., mated females) are used. They may be starved prior to the assay to increase motivation.
-
Procedure:
-
Acclimatize the insect in the central arm for a set period.
-
Allow the insect to move freely and choose one of the arms.
-
Record the first choice of the insect and/or the time spent in each arm over a defined period.
-
Rotate the Y-tube 180° after each trial to avoid positional bias.
-
Clean the apparatus thoroughly with solvent and bake between trials to prevent contamination.
-
-
Data Analysis: Use a chi-square test or a binomial test to determine if there is a significant preference for the arm with this compound.
4.3 Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the overall electrical response of an insect's antenna to an odor stimulus.
-
Preparation:
-
Anesthetize an insect by chilling or with CO₂.
-
Excise an antenna at the base.
-
Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the tip of the antenna, and the reference electrode at the base.
-
-
Stimulus Delivery:
-
A solution of this compound in a solvent is applied to a filter paper inside a Pasteur pipette.
-
A puff of purified air is delivered through the pipette, carrying the odorant over the antenna.
-
-
Recording: The change in electrical potential across the antenna is amplified and recorded using specialized software.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured. A dose-response curve can be generated by testing a range of concentrations.
4.4 Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique for identifying biologically active compounds in a complex mixture.
-
Apparatus: A gas chromatograph with its column effluent split between a flame ionization detector (FID) and an EAG preparation.
-
Procedure:
-
A sample containing a mixture of volatiles (e.g., a floral headspace extract) is injected into the GC.
-
As compounds elute from the GC column, they are simultaneously detected by the FID and the insect antenna.
-
The FID signal and the EAG signal are recorded simultaneously.
-
-
Analysis: Peaks in the FID chromatogram that correspond to a simultaneous deflection in the EAG signal indicate compounds that are detected by the insect's antenna. These active compounds can then be identified by GC-MS.
Visualizations
5.1 Hypothetical Olfactory Signaling Pathway
A conceptual diagram of a potential olfactory signaling pathway for this compound.
5.2 Experimental Workflow for Olfactometer Bioassay
A standardized workflow for conducting a Y-tube olfactometer bioassay.
5.3 Experimental Workflow for GC-EAD Analysis
A workflow for identifying bioactive compounds using GC-EAD.
Conclusion and Future Directions
This compound represents an intriguing, yet understudied, compound in the field of insect chemical ecology. While direct evidence of its role as a primary pheromone is currently lacking, its structural characteristics and presence in plant volatiles suggest its potential as a significant semiochemical. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate its function.
Future research should focus on:
-
Screening for Bioactivity: Conducting broad EAG and behavioral screenings of this compound against a diverse range of insect species, particularly those associated with plants known to produce this compound.
-
Identification in Natural Sources: Performing detailed chemical analyses of floral scents and insect-derived volatiles to determine the natural occurrence and context of this compound.
-
Field Studies: Validating laboratory findings through field trapping experiments to assess the attractiveness of this compound under natural conditions.
-
Synergistic and Antagonistic Effects: Investigating the effects of this compound in combination with other known semiochemicals to uncover potential synergistic or antagonistic interactions.
By systematically addressing these research avenues, the scientific community can elucidate the precise role of this compound in insect communication, potentially leading to the development of novel and environmentally benign pest management strategies.
References
- 1. Ester components of aggregation pheromone ofDrosophila virilis (Diptera: Drosophilidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ester and ketone components of aggregation pheromone ofDrosophila hydei (Diptera: Drosophilidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioural and Electrophysiological Response of Anastrepha fraterculus (Diptera: Tephritidae) to a γ-Lactone Synthetic Semiochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behavioural and antennal responses of Aedes aegypti (l.) (Diptera: Culicidae) gravid females to chemical cues from conspecific larvae - PMC [pmc.ncbi.nlm.nih.gov]
Role of isoamyl decanoate in food aroma
An In-depth Technical Guide on the Role of Isoamyl Decanoate in Food Aroma
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as isopentyl decanoate or isoamyl caprate) is a fatty acid ester that contributes to the characteristic aroma profiles of a variety of fruits and fermented beverages.[1][2] Chemically, it is the ester formed from isoamyl alcohol and decanoic acid. Its aroma is generally described as waxy, fruity, and sweet, with nuances of banana, cognac, and green notes.[3] This technical guide provides a comprehensive overview of the physicochemical properties, sensory characteristics, natural occurrence, biosynthesis, and analytical and synthetic protocols related to this compound, tailored for researchers in food science and related fields.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with low viscosity. It is characterized by its relatively low boiling point and solubility in organic solvents, while being less soluble in water due to its hydrophobic nature. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₅H₃₀O₂ | |
| Molecular Weight | 242.40 g/mol | |
| CAS Number | 2306-91-4 | |
| Appearance | Colorless to pale yellow clear liquid | |
| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg | |
| Specific Gravity | 0.85600 to 0.86600 @ 25.00 °C | |
| Refractive Index | 1.42900 to 1.43600 @ 20.00 °C | |
| Flash Point | > 100.00 °C | |
| Solubility in Water | 0.134 mg/L @ 25 °C (estimated) | |
| Solubility in Organic Solvents | Soluble in ethanol and other organic solvents | |
| XLogP3-AA | 5.9 |
Sensory Profile and Quantitative Aroma Data
The aroma of this compound is complex and contributes significantly to the sensory experience of various foods. Its organoleptic properties are detailed in Table 2.
Table 2: Sensory Profile of this compound
| Attribute | Descriptors | References |
| Odor | Waxy, fruity, sweet, with notes of banana, cognac, and green. Some sources also describe it as having brandy, rum, and coconut nuances. | |
| Flavor | Waxy, fruity, with notes of banana, green, creamy, cheesy, and fatty. |
Odor and Flavor Thresholds
Natural Occurrence and Usage Levels
This compound is a natural constituent of several fruits and fermented products. Its presence has been identified in apples, bananas, beer, brandy, and wine. While its presence is confirmed, quantitative data on its concentration in these food items are scarce in the literature. One study noted the production of 3-methylbutyl decanoate in Fenjiao banana fruit during the later stages of ripening, although specific concentrations were not provided.
In the food industry, this compound is used as a flavoring agent. Recommended usage levels in various food categories are provided in Table 3.
Table 3: Recommended Usage Levels of this compound in Food Categories
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
| Dairy products (excluding category 02.0) | 7.0 | 50.0 |
| Fats and oils | 5.0 | 25.0 |
| Edible ices | 10.0 | 50.0 |
| Processed fruit | 7.0 | 35.0 |
| Confectionery | 10.0 | 50.0 |
| Bakery wares | 10.0 | 50.0 |
| Meat and meat products | 2.0 | 10.0 |
| Fish and fish products | 2.0 | 10.0 |
| Non-alcoholic beverages | 5.0 | 50.0 |
| Alcoholic beverages | 10.0 | 100.0 |
| Data sourced from The Good Scents Company, referencing European Food Safety Authority (EFSA) usage levels. |
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants involves the convergence of two distinct metabolic pathways: the formation of isoamyl alcohol and the synthesis of decanoic acid, followed by their esterification.
Biosynthesis of Precursors
-
Isoamyl Alcohol: This branched-chain alcohol is primarily derived from the catabolism of the amino acid L-leucine via the Ehrlich pathway. This pathway involves a series of enzymatic reactions, including transamination, decarboxylation, and reduction.
-
Decanoic Acid (Capric Acid): This medium-chain fatty acid is synthesized in the plastids through the fatty acid synthesis (FAS) pathway, starting from acetyl-CoA.
Esterification
The final step in the formation of this compound is the esterification of isoamyl alcohol with decanoyl-CoA (the activated form of decanoic acid). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . AATs exhibit broad substrate specificity, enabling them to utilize a variety of alcohols and acyl-CoAs to produce a diverse array of esters. The overall biosynthetic pathway is illustrated in the following diagram.
Experimental Protocols
Analysis of this compound in a Food Matrix by HS-SPME-GC-MS
This protocol provides a general methodology for the quantitative analysis of this compound in a fruit matrix. Optimization of parameters is crucial for specific applications.
Objective: To extract, identify, and quantify this compound from a fruit sample.
Materials:
-
Fruit sample
-
Sodium chloride (NaCl)
-
Internal standard (e.g., a deuterated analog or a structurally similar ester not present in the sample)
-
Deionized water
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Homogenize the fruit sample.
-
Weigh a precise amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
Add a saturated NaCl solution to enhance the release of volatile compounds.
-
Immediately seal the vial.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation to allow for equilibration of volatiles in the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) for a few minutes.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms). A typical oven temperature program starts at a low temperature (e.g., 40 °C), ramps up to a high temperature (e.g., 250 °C), and holds for a period to ensure elution of all compounds.
-
The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Quantification:
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantify the concentration of this compound by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Enzymatic Synthesis of this compound
This protocol outlines a general procedure for the lipase-catalyzed synthesis of this compound.
Objective: To synthesize this compound from isoamyl alcohol and decanoic acid using an immobilized lipase.
Materials:
-
Isoamyl alcohol
-
Decanoic acid
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., hexane or a solvent-free system)
-
Molecular sieves (to remove water)
-
Shaking incubator
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine isoamyl alcohol and decanoic acid in a specific molar ratio (e.g., 1:1 or with an excess of one reactant).
-
Add the organic solvent (if not a solvent-free system) and molecular sieves.
-
Add the immobilized lipase (e.g., 1-10% w/w of substrates).
-
-
Esterification Reaction:
-
Incubate the mixture at a controlled temperature (e.g., 40-60 °C) in a shaking incubator for a specified duration (e.g., 24-72 hours).
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by GC.
-
-
Product Recovery and Purification:
-
Once the reaction reaches equilibrium or the desired conversion, stop the reaction and separate the immobilized enzyme by filtration.
-
Remove the solvent using a rotary evaporator.
-
Purify the resulting this compound from unreacted substrates and by-products using silica gel column chromatography.
-
-
Product Confirmation:
-
Confirm the identity and purity of the synthesized this compound using techniques such as GC-MS and NMR spectroscopy.
-
Conclusion
This compound is a significant contributor to the aroma of many important food products, imparting desirable fruity and waxy notes. Understanding its chemical nature, sensory properties, and biosynthesis is crucial for food scientists and flavor chemists. While its presence in various foods is established, a notable gap exists in the literature regarding its quantitative occurrence and specific sensory thresholds. The provided experimental protocols for analysis and synthesis offer a foundational approach for further research into this important aroma compound. Future studies focusing on quantitative analysis in different food matrices and the characterization of the specific enzymes involved in its biosynthesis will further elucidate its role in food aroma.
References
Isoamyl Decanoate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of isoamyl decanoate, a volatile organic compound (VOC) of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, natural occurrence, synthesis, and analytical methodologies, with a focus on providing detailed experimental protocols and data presentation for easy reference.
Introduction
This compound (also known as isopentyl decanoate or 3-methylbutyl decanoate) is a fatty acid ester recognized for its characteristic waxy, fruity aroma with notes of banana, cognac, and green nuances.[1][2] As a volatile organic compound, it contributes to the sensory profile of various fruits and fermented beverages. Its pleasant fragrance has also led to its use in the flavor and fragrance industry.[][4] This guide delves into the technical details of this compound, providing a consolidated resource for scientific applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental and natural systems.
| Property | Value | Source |
| CAS Number | 2306-91-4 | [1] |
| Molecular Formula | C15H30O2 | |
| Molecular Weight | 242.40 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg | |
| Vapor Pressure | 0.004000 mmHg @ 25.00 °C (estimated) | |
| Density | 0.856 to 0.866 g/cm³ @ 25.00 °C | |
| Solubility | Soluble in alcohol and DMSO; Insoluble in water (0.134 mg/L @ 25 °C est.) | |
| logP (o/w) | 6.234 (estimated) | |
| Refractive Index | 1.4290 to 1.4360 @ 20.00 °C |
Table 1: Physicochemical Properties of this compound
Natural Occurrence
This compound is a naturally occurring ester found in a variety of plants and fermented products. Its presence contributes to the characteristic aroma and flavor profiles of these sources.
| Source | Reported Presence |
| Fruits | Apple, Banana |
| Beverages | Beer, Brandy, Cognac, Wine |
| Other | Pork, Malt |
Table 2: Natural Occurrence of this compound
While the presence of this compound is well-documented, specific concentration levels in these natural sources can vary significantly depending on factors such as cultivar, ripeness, and fermentation conditions. For example, the concentration of the related ester, isoamyl acetate, in Weizen beer is typically in the range of 2.5-3.5 ppm, and can be influenced by the glucose level in the original wort.
Synthesis of this compound
This compound is synthesized via the Fischer-Speier esterification, a reaction between isoamyl alcohol and decanoic acid in the presence of an acid catalyst.
Caption: Fischer-Speier Esterification of this compound.
Detailed Experimental Protocol for Synthesis (Adapted from Isoamyl Acetate Synthesis)
The following protocol is adapted from the well-established synthesis of isoamyl acetate and can be applied to the synthesis of this compound by substituting acetic acid with decanoic acid.
Materials:
-
Isoamyl alcohol (3-methyl-1-butanol)
-
Decanoic acid
-
Concentrated sulfuric acid (catalyst)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable organic solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine isoamyl alcohol and a molar excess of decanoic acid. Slowly add a catalytic amount of concentrated sulfuric acid while swirling the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for approximately one hour.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing cold water.
-
Extract the organic layer.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried solution.
-
Purify the crude this compound by distillation.
-
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of this compound, particularly in complex matrices such as food and beverages, is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of volatile compounds.
Caption: General Workflow for GC-MS Analysis of VOCs.
Detailed Experimental Protocol for GC-MS Analysis of this compound in Wine
The following is a representative protocol for the analysis of volatile compounds, including this compound, in wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Materials and Equipment:
-
Wine sample
-
Sodium chloride
-
Internal standard (e.g., 2-octanol)
-
SPME device with a suitable fiber (e.g., DVB/CAR/PDMS)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC column (e.g., DB-Wax or equivalent polar column)
Procedure:
-
Sample Preparation:
-
Pipette a defined volume of the wine sample (e.g., 5 mL) into a headspace vial.
-
Add a known amount of sodium chloride (e.g., 1.5 g) to enhance the release of volatile compounds.
-
Add a known concentration of an internal standard for quantification.
-
-
HS-SPME Extraction:
-
Incubate the vial at a controlled temperature (e.g., 50-60 °C) for a specific duration (e.g., 10-20 minutes).
-
Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 50-60 minutes).
-
-
GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the hot GC inlet.
-
Separate the compounds on the GC column using a suitable temperature program. An example program could be: initial temperature of 40°C for 5 minutes, then ramp at 2°C/min to 210°C and hold for 10 minutes.
-
The mass spectrometer is operated in full scan mode (e.g., m/z 30-300) for identification.
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and by searching mass spectral libraries (e.g., NIST).
-
Quantify the concentration of this compound using the internal standard method.
-
Biological Activity and Signaling Pathways
Currently, there is limited information available in the scientific literature regarding the specific biological activities or involvement of this compound in cellular signaling pathways. While it is listed as a biochemical reagent for research purposes, its mechanism of action in biological systems has not been extensively studied. The primary focus of research on this compound has been its role as a flavor and fragrance component.
Safety Information
According to available safety data, this compound is not classified as a hazardous substance under GHS criteria for the majority of reports. However, as with any chemical, appropriate safety precautions should be taken during handling. This includes using personal protective equipment and working in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a comprehensive overview of this compound, covering its fundamental properties, natural sources, synthesis, and analytical determination. The detailed experimental protocols and tabulated data are intended to serve as a valuable resource for researchers and professionals. While its role as a volatile flavor and fragrance compound is well-established, further research is needed to explore its potential biological activities and interactions.
References
An In-depth Technical Guide to Isoamyl Decanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isoamyl decanoate, a fatty acid ester known for its distinct fruity and floral aroma. The document details its physicochemical properties, historical context, synthesis methodologies, and known biological roles.
Introduction
This compound, also known as 3-methylbutyl decanoate, is an organic compound classified as a fatty acid ester.[1] It is formed from the condensation of isoamyl alcohol and decanoic acid.[2] Characterized by a pleasant fruity and waxy odor, it is utilized primarily as a fragrance and flavoring agent in the food, beverage, and cosmetic industries.[][4] Natural occurrences of this compound have been reported in certain plants, such as Houttuynia cordata.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in various industrial and research settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₀O₂ | |
| Molecular Weight | 242.40 g/mol | |
| CAS Number | 2306-91-4 | |
| Appearance | Colorless liquid | |
| Boiling Point | 281.3 ± 8.0 °C at 760 mmHg | |
| Density | 0.865 ± 0.06 g/cm³ | |
| Refractive Index | 1.43 | |
| Solubility | Soluble in DMSO | |
| IUPAC Name | 3-methylbutyl decanoate |
History and Discovery
While the precise date and the individual credited with the first synthesis or isolation of this compound are not well-documented in readily available scientific literature, the foundational chemistry for its creation, esterification, has a long history. The Fischer-Speier esterification, a cornerstone of ester synthesis, was first described by Emil Fischer and Arthur Speier in 1895. The development and commercial production of various flavor and fragrance esters, including this compound, likely emerged in the early to mid-20th century with the growth of the chemical industry. The term "ester" itself was introduced by the German chemist Leopold Gmelin in the first half of the 19th century.
Synthesis of this compound
This compound can be synthesized through both chemical and enzymatic methods.
The most common chemical method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of decanoic acid and isoamyl alcohol.
-
Reaction: CH₃(CH₂)₈COOH + (CH₃)₂CHCH₂CH₂OH ⇌ CH₃(CH₂)₈COO(CH₂)₂CH(CH₃)₂ + H₂O (Decanoic Acid + Isoamyl Alcohol ⇌ this compound + Water)
A general workflow for this synthesis is depicted below:
Experimental Protocol (General Procedure):
-
Reactant Mixture: In a round-bottom flask, combine equimolar amounts of decanoic acid and isoamyl alcohol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the total reactant weight).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling, the reaction mixture is transferred to a separatory funnel. It is washed successively with water, a dilute sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the excess solvent (if any) is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation to obtain the final product.
Enzymatic synthesis offers a milder and more environmentally friendly alternative to chemical methods. Lipases are commonly used enzymes for the esterification of fatty acids and alcohols.
A generalized workflow for the enzymatic synthesis of this compound is as follows:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Isoamyl Decanoate via Fischer Esterification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoamyl decanoate, also known as isopentyl decanoate, is an ester characterized by its fruity, waxy aroma with notes of banana and coconut.[1] It is a valuable compound in the flavor and fragrance industries, used to impart tropical and fruity notes to a variety of products, including beverages, confectionery, and cosmetics.[1][2] The synthesis of this compound can be effectively achieved through Fischer esterification. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid (decanoic acid) and an alcohol (isoamyl alcohol) to form an ester and water. The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product.
Reaction Scheme:
Decanoic Acid + Isoamyl Alcohol ⇌ this compound + Water (with H₂SO₄ as a catalyst)
Data Presentation
A summary of the physicochemical properties of the reactants and the product is provided in Table 1. The experimental parameters for the synthesis are outlined in Table 2.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Decanoic Acid | 172.26 | 270 | 0.893 |
| Isoamyl Alcohol | 88.15 | 131.1 | 0.81 |
| This compound | 242.40 | 281.3 ± 8.0 | 0.865 ± 0.06 |
(Data sourced from multiple chemical suppliers and databases)
Table 2: Experimental Parameters for Fischer Esterification
| Parameter | Value | Notes |
| Molar Ratio (Isoamyl Alcohol : Decanoic Acid) | 1.5 : 1 | An excess of the alcohol is used to shift the reaction equilibrium towards the product. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Acts as a catalyst and a dehydrating agent. |
| Reaction Temperature | ~140-160 °C | The reaction mixture is heated to reflux. |
| Reaction Time | 60 - 90 minutes | The reaction progress can be monitored by techniques like TLC. |
| Expected Yield | 70-85% | Typical yields for Fischer esterification under these conditions. |
Experimental Protocols
This section details the methodology for the synthesis, purification, and characterization of this compound.
Materials and Equipment:
-
Chemicals:
-
Decanoic acid (≥98%)
-
Isoamyl alcohol (3-methyl-1-butanol, ≥98%)
-
Concentrated sulfuric acid (95-98%)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Pasteur pipettes
-
Rotary evaporator (optional)
-
Simple distillation apparatus
-
Boiling chips
-
Detailed Experimental Procedure:
1. Reaction Setup:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 8.62 g (0.05 mol) of decanoic acid.
-
In a graduated cylinder, measure 9.7 mL (8.81 g, 0.075 mol) of isoamyl alcohol and add it to the round-bottom flask.
-
Carefully and slowly add 1 mL of concentrated sulfuric acid to the mixture while stirring. Caution: The addition of sulfuric acid is exothermic.
2. Reflux:
-
Attach the reflux condenser to the round-bottom flask and ensure that water is flowing through the condenser.
-
Heat the mixture to a gentle reflux using a heating mantle, maintaining the reflux for 60-90 minutes. The reaction temperature should be around 140-160°C.[3]
3. Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 50 mL of deionized water to the separatory funnel, cap it, and shake gently, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize any unreacted decanoic acid and the sulfuric acid catalyst. CO₂ gas will be evolved, so vent the separatory funnel frequently. Discard the aqueous layer.
-
Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities. Discard the aqueous layer.
4. Drying and Solvent Removal:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Decant or filter the dried organic layer into a pre-weighed round-bottom flask.
-
If any solvent was used during extraction, remove it using a rotary evaporator.
5. Purification:
-
Purify the crude this compound by simple distillation.
-
Collect the fraction that boils at approximately 281-287°C at atmospheric pressure.[4] The boiling point will be lower under reduced pressure.
6. Characterization:
-
Determine the final yield of the purified this compound.
-
Characterize the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm its identity and purity.
Mandatory Visualizations
References
Application Notes and Protocols for the Enzymatic Synthesis of Isoamyl Decanoate using Lipase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of isoamyl decanoate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. This document outlines the use of lipases as biocatalysts, offering a greener and more specific alternative to traditional chemical synthesis.
Introduction
This compound is a fatty acid ester known for its fruity, waxy, and wine-like aroma.[1] Its synthesis is traditionally achieved through chemical esterification, which often requires harsh conditions and can lead to undesirable by-products. The use of lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) for the synthesis of such esters presents a compelling alternative, offering high specificity, mild reaction conditions, and enhanced product purity.[2] This enzymatic approach aligns with the principles of green chemistry, minimizing waste and energy consumption.[3]
Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are particularly advantageous as they can be easily recovered and reused, making the process more cost-effective and suitable for industrial applications.[3][4] The enzymatic synthesis of this compound typically follows a Ping-Pong Bi-Bi mechanism, where the lipase forms an acyl-enzyme intermediate with the fatty acid (decanoic acid) before reacting with the alcohol (isoamyl alcohol).
Key Reaction Parameters and Optimization
The efficiency of the enzymatic synthesis of this compound is influenced by several key parameters that can be optimized to maximize the yield and reaction rate.
-
Enzyme Selection: Various lipases can be employed, with immobilized preparations being preferable for their stability and reusability. Novozym® 435 is a widely used and effective catalyst for esterification reactions. Other lipases, such as those from Rhizomucor miehei, have also shown high efficacy in synthesizing similar esters.
-
Temperature: The reaction temperature affects both the enzyme's activity and stability. For many lipases used in ester synthesis, the optimal temperature typically ranges from 40°C to 60°C.
-
Substrate Molar Ratio: The molar ratio of isoamyl alcohol to decanoic acid is a critical factor. An excess of the alcohol is often used to shift the reaction equilibrium towards the formation of the ester. However, a very high excess of alcohol can sometimes lead to enzyme inhibition.
-
Enzyme Concentration: Increasing the enzyme concentration generally increases the initial reaction rate. However, beyond a certain point, the rate may plateau due to substrate limitation or mass transfer issues.
-
Solvent System: The reaction can be performed in an organic solvent (e.g., hexane, heptane) or in a solvent-free system. Solvent-free systems are often preferred as they offer higher volumetric productivity and simplify downstream processing.
-
Water Content: A minimal amount of water is essential for maintaining the catalytic activity of the lipase. However, excess water can promote the reverse reaction (hydrolysis) of the ester. The removal of water produced during the reaction, for instance by using molecular sieves, can significantly increase the product yield.
Data Presentation
The following tables summarize quantitative data on the enzymatic synthesis of isoamyl esters, providing a basis for experimental design.
Table 1: Effect of Reaction Parameters on the Synthesis of Isoamyl Esters
| Parameter | Condition | Ester Yield/Conversion (%) | Lipase Source | Reference |
| Temperature | 30°C | ~98% (Isoamyl butyrate) | Lipozyme IM-20 (Mucor miehei) | |
| 40°C | ~80% (Isoamyl acetate) | Rhizopus sp. | ||
| 43.2°C | ~97% (Isoamyl acetate) | Novozym 435 | ||
| 45°C | ~70% (Fatty acid isoamyl esters) | Eversa Transform 2.0 (T. lanuginosus) | ||
| Alcohol:Acid Molar Ratio | 1:1 | 55% (Isoamyl acetate) | Immobilized Rhizopus oryzae | |
| 2:1 | 80% (Isoamyl acetate) | Rhizopus sp. | ||
| 2.5:1 | ~70% (Fatty acid isoamyl esters) | Eversa Transform 2.0 (T. lanuginosus) | ||
| Enzyme Concentration | 3 g/L | ~95% (Isoamyl acetate) | Lipozyme IM-20 (Mucor miehei) | |
| 6.0 wt% | ~70% (Fatty acid isoamyl esters) | Eversa Transform 2.0 (T. lanuginosus) | ||
| 8.15% (w/w) | ~97% (Isoamyl acetate) | Novozym 435 | ||
| 10 g/L | >80% (Isoamyl acetate) | Immobilized Rhizomucor miehei |
Note: Data for "Fatty acid isoamyl esters" were obtained from the synthesis using a mixture of fatty acids from soybean oil deodorizer distillate, which provides a relevant model for long-chain esters like this compound.
Table 2: Reusability of Immobilized Lipase in Isoamyl Ester Synthesis
| Lipase | Number of Cycles | Final Relative Activity (%) | Reference |
| Lipozyme IM-20 (Mucor miehei) | 10 | 85 | |
| Immobilized Rhizomucor miehei | 10 | Reasonably high | |
| Novozym 435 | 9 | 67 | |
| Immobilized Candida antarctica lipase B (in polyurethane) | 27 (ultrasonic) | >60 |
Experimental Protocols
The following are detailed protocols for the enzymatic synthesis, purification, and analysis of this compound.
Protocol for Enzymatic Synthesis of this compound (Solvent-Free System)
This protocol is a general guideline adapted from the synthesis of similar esters.
Materials:
-
Decanoic acid
-
Isoamyl alcohol
-
Immobilized lipase (e.g., Novozym® 435)
-
Molecular sieves (3Å), activated
-
Stoppered flasks or vials
-
Orbital shaker incubator
-
Heptane (for sample dilution)
-
Ethanol (for titration)
-
Phenolphthalein indicator
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M), standardized
Procedure:
-
To a 50 mL Erlenmeyer flask, add decanoic acid and isoamyl alcohol. A typical starting molar ratio is 1:2 (acid:alcohol). For example, add 1.72 g (10 mmol) of decanoic acid and 1.76 g (20 mmol) of isoamyl alcohol.
-
Add the immobilized lipase. A typical enzyme concentration is 5-10% (w/w) of the total substrate mass. For the example above (3.48 g total substrate), this would be 174-348 mg of Novozym® 435.
-
(Optional but recommended) Add activated molecular sieves (approximately 1 g) to remove the water produced during the reaction and drive the equilibrium towards ester formation.
-
Seal the flask and place it in an orbital shaker incubator set to the desired temperature (e.g., 45°C) and agitation speed (e.g., 150-200 rpm).
-
Allow the reaction to proceed for a set time (e.g., 24-48 hours). Monitor the reaction progress by taking small aliquots at different time intervals.
-
To monitor the reaction, withdraw a small sample (e.g., 50 µL) of the reaction mixture.
-
Dilute the sample in a known volume of a suitable solvent (e.g., 1 mL of heptane) for subsequent analysis by gas chromatography (GC), or in an ethanol/acetone mixture for titration.
-
For titration, add a few drops of phenolphthalein to the diluted sample and titrate with a standardized NaOH solution to determine the remaining amount of decanoic acid. The conversion can be calculated based on the decrease in acid concentration.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering or centrifuging to remove the immobilized enzyme. The enzyme can be washed with a solvent like hexane and dried for reuse.
Protocol for Purification of this compound
-
After removing the enzyme, the reaction mixture will contain this compound, unreacted isoamyl alcohol, and possibly some unreacted decanoic acid.
-
To remove unreacted decanoic acid, wash the mixture with a 5% (w/v) sodium bicarbonate solution in a separatory funnel. Shake gently and allow the layers to separate. Discard the lower aqueous layer.
-
Wash the organic layer with distilled water to remove any remaining sodium bicarbonate and then with brine to aid in drying.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
The excess isoamyl alcohol and the product, this compound, can be separated by vacuum distillation. Due to the difference in their boiling points (isoamyl alcohol: ~132°C; this compound: ~276°C), a simple distillation under reduced pressure should be effective.
Protocol for Gas Chromatography (GC) Analysis
This protocol provides a general method for the analysis of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or semi-polar capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Procedure:
-
Prepare a standard solution of pure this compound in hexane or another suitable solvent at a known concentration.
-
Prepare samples of the reaction mixture by diluting a small aliquot in the same solvent.
-
Inject the standard and the samples into the GC.
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Lipase Catalytic Mechanism: Ping-Pong Bi-Bi
Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Disclaimer: These protocols and application notes are intended for guidance and should be adapted and optimized for specific laboratory conditions and research goals. Always follow appropriate safety procedures when handling chemicals and enzymes.
References
- 1. ez.restek.com [ez.restek.com]
- 2. Advancements in the Research on the Preparation of Isoamyl Acetate Catalyzed by Immobilized Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of Isoamyl Decanoate in Wine
Abstract
This application note provides a detailed protocol for the quantitative analysis of isoamyl decanoate in wine samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an important ester that contributes to the fruity and floral aroma profile of many wines. The method described herein is suitable for researchers, scientists, and quality control professionals in the wine industry and related fields. This document includes a comprehensive experimental protocol, data presentation in a structured table, and a visual workflow diagram.
Introduction
The aromatic profile of wine is a complex mixture of volatile organic compounds, including esters, alcohols, acids, and terpenes. Esters are a critical class of compounds that are primarily formed during fermentation and significantly contribute to the desirable fruity and floral notes in wine.[1][2] this compound, with its characteristic fruity, sweet, and wine-like aroma, is an important contributor to the overall bouquet of many wines. The concentration of this ester can be influenced by factors such as grape variety, yeast strain, fermentation conditions, and aging.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds in complex matrices like wine.[1] This application note details a robust GC-MS method for the analysis of this compound, incorporating sample preparation, instrument parameters, and data analysis.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the wine type, grape variety, and winemaking practices. The following table summarizes representative concentrations of this compound and a related ester, ethyl decanoate, found in various wines from published studies.
| Wine Type | Grape Variety | Compound | Concentration (µg/L) | Reference |
| White Wine | Feteasca alba | Ethyl Decanoate | 134 | (Parfene et al., 2021) |
| Red Wine | Marquette | Ethyl Decanoate | High Relative Conc. | (Northern Grapes Project, 2016)[4] |
| Red Wine | Frontenac | Ethyl Decanoate | High Relative Conc. | (Northern Grapes Project, 2016) |
| White Wine | Pinot Gris | Ethyl Decanoate | 271 | (Moreno Luna et al., 2018) |
| White Wine | Riesling | Ethyl Decanoate | 68 | (Moreno Luna et al., 2018) |
Note: Data for this compound is limited in the reviewed literature; ethyl decanoate is a structurally similar ester and its concentrations are provided for context.
Experimental Protocol
This protocol describes a common method for the analysis of this compound in wine using liquid-liquid extraction (LLE) followed by GC-MS.
1. Materials and Reagents
-
Wine Sample: Red or white wine, filtered if necessary.
-
Dichloromethane (DCM): GC grade or equivalent.
-
Internal Standard (IS): 2-Octanol or a similar compound not naturally present in wine.
-
Sodium Chloride (NaCl): Analytical grade.
-
Anhydrous Sodium Sulfate (Na₂SO₄): Analytical grade.
-
This compound Standard: High purity standard for calibration.
-
Glassware: 50 mL conical flasks, 15 mL centrifuge tubes, pipettes, vials for GC-MS.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 10 mL of the wine sample into a 50 mL conical flask.
-
Add a known concentration of the internal standard solution (e.g., 100 µL of a 10 mg/L solution of 2-octanol in ethanol).
-
Add 2 g of NaCl to the wine sample to increase the ionic strength and improve extraction efficiency.
-
Add 5 mL of dichloromethane to the flask.
-
Seal the flask and shake vigorously for 2 minutes.
-
Transfer the mixture to a 15 mL centrifuge tube and centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully collect the lower organic layer (dichloromethane) using a pipette and transfer it to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a 2 mL GC-MS vial for analysis.
3. GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | ZB-WAX (30 m x 0.25 mm x 0.25 µm) or similar polar capillary column |
| Injector | Splitless mode, 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 40 °C for 3 min, ramp at 5 °C/min to 240 °C, hold for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | 35-350 amu |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification (Target ion for this compound: m/z 70, 88, 115) |
4. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in a model wine solution (e.g., 12% ethanol in water with 5 g/L tartaric acid) at concentrations ranging from 1 to 500 µg/L.
-
Spike each calibration standard with the same concentration of the internal standard as the samples.
-
Extract the calibration standards using the same LLE procedure as the wine samples.
-
Analyze the extracted standards by GC-MS.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify the concentration of this compound in the wine samples by using the calibration curve.
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound in wine.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in wine. Accurate determination of this and other key aroma compounds is essential for quality control, product development, and research in the wine industry. The provided protocol can be adapted for the analysis of other volatile esters in wine and similar beverage matrices.
References
Application Notes and Protocols for the Extraction of Isoamyl Decanoate
Introduction
Isoamyl decanoate is a volatile ester recognized for its characteristic fruity, waxy, and slightly floral aroma. It is found naturally in various fruits and alcoholic beverages and is also utilized as a flavoring and fragrance agent in the food, pharmaceutical, and cosmetic industries. Accurate quantification of this compound is crucial for quality control, formulation development, and safety assessment. These application notes provide detailed protocols for the extraction of this compound from various matrices, including biological fluids, pharmaceutical formulations, and cosmetic preparations, employing techniques such as Headspace-Solid Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Analytical Methodologies Overview
The selection of an appropriate extraction method is contingent upon the sample matrix, the concentration of the analyte, and the desired analytical sensitivity. For volatile compounds like this compound, headspace techniques are often preferred as they minimize matrix effects.[1] Liquid-liquid and solid-phase extraction are suitable for more complex matrices and when pre-concentration of the analyte is necessary.
Data Presentation: Quantitative Performance of Extraction Methods
The following tables summarize typical performance data for the extraction of esters, including compounds structurally similar to this compound, from various matrices. This data is intended to provide a reference for expected method performance.
Table 1: Headspace-Solid Phase Microextraction (HS-SPME) Performance Data
| Analyte Class | Matrix | Fiber Coating | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| Esters | Beer | Polyacrylate (85 µm) | 95.2 - 103.9 | 0.2 - 71.8 | 0.7 - 236.9 | [2] |
| Carbonyls & Furans | Beer | PDMS | 90 - 105 | < 2.5 | < 2.5 | [3] |
| Volatile Phenols | Wine | Carbowax-DVB | ~100 | - | - | [4] |
Table 2: Liquid-Liquid Extraction (LLE) Performance Data
| Analyte | Matrix | Extraction Solvent | Recovery (%) | Precision (%RSD) | Reference |
| Rivaroxaban | Human Plasma | Ethyl Acetate | 93.70 | 0.36 - 4.73 | [5] |
| Zolpidem | Human Plasma | - | 100.84 - 121.01 | < 15 | |
| Amphetamines | Whole Blood | - | 83.2 - 106 | ≤ 8.1 |
Table 3: Solid-Phase Extraction (SPE) Performance Data
| Analyte Class | Matrix | Sorbent Type | Recovery (%) | Reference |
| p-Hydroxybenzoic acid esters | Cosmetic Cream | C18 | >80 (general) | |
| Isohumulones | Beer/Wort | - | > 90 |
Experimental Protocols
Protocol 1: Headspace-Solid Phase Microextraction (HS-SPME) for this compound in Biological Fluids (e.g., Cell Culture Media, Plasma)
This protocol is designed for the analysis of volatile compounds like this compound in biological fluids and is adapted from methods used for analyzing volatiles in complex matrices.
1. Materials and Reagents:
-
HS-SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for broad-range volatile analysis.
-
20 mL headspace vials with PTFE/silicone septa.
-
Sodium chloride (NaCl).
-
Internal Standard (IS) solution (e.g., d-labeled this compound or a structurally similar ester not present in the sample).
-
GC-MS system.
2. Sample Preparation:
-
Pipette 3 mL of the biological fluid (e.g., cell culture supernatant, plasma) into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with the septum and cap.
3. HS-SPME Procedure:
-
Place the sealed vial in a heating block or the autosampler's incubator set to a predetermined temperature (e.g., 45-60°C).
-
Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes).
-
Retract the fiber into the needle.
4. GC-MS Analysis:
-
Insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes.
-
Desorb for a sufficient time (e.g., 2-5 minutes) to ensure complete transfer of analytes to the GC column.
-
Program the GC oven temperature and MS parameters for the separation and detection of this compound. A typical starting point for the oven temperature is 40°C, held for a few minutes, followed by a ramp to a final temperature of around 240-280°C.
Diagram 1: HS-SPME Workflow
Caption: Workflow for HS-SPME extraction of this compound.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Pharmaceutical Formulations (e.g., Oral Solutions, Suspensions)
This protocol is adapted from general LLE procedures for organic compounds in aqueous-based formulations.
1. Materials and Reagents:
-
Separatory funnel (or appropriate extraction vials).
-
Extraction solvent: A water-immiscible organic solvent with good solubility for this compound (e.g., hexane, diethyl ether, ethyl acetate).
-
Sodium sulfate (Na₂SO₄), anhydrous.
-
Internal Standard (IS) solution.
-
GC-MS system.
2. Sample Preparation:
-
Accurately measure a known volume or weight of the liquid pharmaceutical formulation into a suitable container.
-
If the formulation is a suspension, it may require initial homogenization.
-
Spike the sample with a known concentration of the internal standard.
-
Add a volume of the extraction solvent (e.g., a 1:1 or 2:1 solvent-to-sample ratio).
3. LLE Procedure:
-
Transfer the mixture to a separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate. If an emulsion forms, centrifugation or the addition of a small amount of brine may be necessary to break it.
-
Drain the aqueous (lower) layer and collect the organic (upper) layer.
-
To dry the organic extract, pass it through a small column containing anhydrous sodium sulfate or add the sodium sulfate directly to the extract and swirl.
-
Transfer the dried organic extract to a clean vial.
-
Concentrate the extract to a smaller volume under a gentle stream of nitrogen if necessary to increase the analyte concentration.
4. GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
Use appropriate GC oven and MS parameters for the analysis of this compound.
Diagram 2: LLE Workflow
Caption: Workflow for LLE of this compound.
Protocol 3: Solid-Phase Extraction (SPE) for this compound in Cosmetic Preparations (e.g., Creams, Lotions)
This protocol is a general guide for the extraction of semi-volatile organic compounds from complex cosmetic matrices, adapted from established SPE methods for similar applications.
1. Materials and Reagents:
-
SPE cartridges: Reversed-phase sorbents like C18 are commonly used for nonpolar to moderately polar analytes from aqueous/polar matrices.
-
SPE vacuum manifold.
-
Conditioning solvent (e.g., methanol).
-
Equilibration solvent (e.g., water).
-
Wash solvent (e.g., water/methanol mixture).
-
Elution solvent (e.g., acetonitrile, ethyl acetate).
-
Internal Standard (IS) solution.
-
GC-MS system.
2. Sample Preparation:
-
Accurately weigh about 0.5 g of the cosmetic cream or lotion into a centrifuge tube.
-
Add a suitable solvent (e.g., 5 mL of methanol or a mixture of isopropanol and water) to disperse the sample.
-
Spike the sample with a known concentration of the internal standard.
-
Vortex or sonicate the mixture to ensure thorough mixing and dissolution of the analyte.
-
Centrifuge the sample to pellet any insoluble material.
-
The supernatant will be loaded onto the SPE cartridge. The sample may need to be diluted with water to ensure proper retention on a reversed-phase sorbent.
3. SPE Procedure:
-
Conditioning: Pass 1-2 column volumes of methanol through the SPE cartridge.
-
Equilibration: Pass 1-2 column volumes of water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Slowly load the sample supernatant onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with a small volume of a strong, non-polar solvent (e.g., 1-2 mL of acetonitrile or ethyl acetate).
-
The eluate can be concentrated under a stream of nitrogen if necessary.
4. GC-MS Analysis:
-
Inject an aliquot of the eluate into the GC-MS system.
-
Utilize appropriate GC oven and MS parameters for the quantification of this compound.
Diagram 3: SPE Workflow
Caption: Workflow for SPE of this compound.
Conclusion
The protocols provided herein offer robust and reliable methods for the extraction of this compound from a range of matrices relevant to research, scientific, and drug development applications. The choice of method—HS-SPME, LLE, or SPE—should be guided by the specific sample type and analytical requirements. For optimal results, method validation, including the determination of recovery, linearity, precision, and limits of detection and quantification, is strongly recommended for each specific matrix. The quantitative data presented in the tables serves as a valuable benchmark for what can be achieved with these techniques.
References
Application Note: Isoamyl Decanoate as an Internal Standard in Chromatographic Analysis of Volatile and Semi-Volatile Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of volatile and semi-volatile organic compounds by gas chromatography (GC), the use of an internal standard (IS) is a crucial practice to ensure accuracy and precision. An internal standard helps to correct for variations in sample injection volume, solvent evaporation, and instrument response. Isoamyl decanoate, a fatty acid ester, possesses several characteristics that make it a suitable internal standard for the analysis of various compounds, particularly in the flavor, fragrance, and essential oil industries. Its relatively high boiling point and stability make it amenable to typical GC conditions, and its structure provides a distinct retention time that is unlikely to interfere with many common analytes.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in GC-based analyses, targeting researchers, scientists, and professionals in drug development and quality control.
Physicochemical Properties of this compound
A thorough understanding of the properties of an internal standard is critical for its effective application.
| Property | Value | Reference |
| Synonyms | 3-Methylbutyl decanoate, Isopentyl decanoate | [1][2] |
| Molecular Formula | C15H30O2 | [1][2] |
| Molecular Weight | 242.40 g/mol | [1] |
| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg | |
| Appearance | Colorless to almost colorless clear liquid | |
| Solubility | Soluble in organic solvents like ethanol, methanol, isopropanol. |
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific applications and analytes.
Preparation of Stock and Working Standard Solutions
Objective: To prepare a concentrated stock solution of this compound and a working solution for spiking samples and calibration standards.
Materials:
-
This compound (≥98% purity)
-
High-purity solvent (e.g., hexane, ethyl acetate, or methanol, depending on the analyte's solubility)
-
Volumetric flasks (Class A)
-
Analytical balance
Protocol:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the weighed standard in the chosen solvent in a 10 mL volumetric flask.
-
Ensure the standard is fully dissolved before making up to the mark with the solvent.
-
This stock solution should be stored at a low temperature (e.g., 4°C) in a tightly sealed container.
-
-
Working Standard Solution (e.g., 50 µg/mL):
-
Pipette 5 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the same solvent.
-
This working solution is used to spike all samples, calibration standards, and quality control samples.
-
Sample Preparation: Liquid-Liquid Extraction for Herbal Extracts
Objective: To extract volatile and semi-volatile compounds from a liquid matrix (e.g., a botanical tincture) and incorporate the internal standard.
Materials:
-
Sample (e.g., herbal tincture)
-
This compound working standard solution (50 µg/mL)
-
Extraction solvent (e.g., hexane or dichloromethane)
-
Deionized water
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Evaporator (e.g., rotary evaporator or nitrogen stream)
-
GC vials
Protocol:
-
Pipette a known volume of the liquid sample (e.g., 1 mL) into a separatory funnel.
-
Add a precise volume of the this compound working standard solution (e.g., 100 µL of 50 µg/mL solution).
-
Add 5 mL of deionized water to the separatory funnel.
-
Add 5 mL of the extraction solvent.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the organic layer (bottom layer if using dichloromethane, top layer if using hexane) into a clean flask containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction of the aqueous layer with a fresh 5 mL portion of the extraction solvent.
-
Combine the organic extracts.
-
Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen or using a rotary evaporator.
-
Transfer the final extract to a GC vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
Objective: To establish GC-MS parameters for the separation and detection of analytes and the internal standard.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial Temperature: 60°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Final Hold: Hold at 280°C for 5 minutes |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Data Presentation
Quantitative data should be systematically organized to facilitate analysis and interpretation.
Retention Time and Response Factor
The retention time of this compound should be consistent across all runs. The relative response factor (RRF) is calculated to correct for differences in detector response between the analyte and the internal standard.
Table 1: Hypothetical Retention Times and Relative Response Factors
| Compound | Retention Time (min) | Response Factor (RF) | Relative Response Factor (RRF) vs. This compound |
| Analyte A | 12.5 | 1.2 | 1.1 |
| Analyte B | 15.8 | 0.9 | 0.8 |
| This compound (IS) | 18.2 | 1.1 | 1.0 |
Response Factor (RF) = Peak Area / Concentration Relative Response Factor (RRF) = RF_analyte / RF_IS
Calibration Curve Data
A calibration curve should be generated by plotting the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration.
Table 2: Hypothetical Calibration Curve Data for Analyte A
| Analyte A Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte A Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Conc. Ratio (Analyte/IS) |
| 1 | 5 | 12,000 | 55,000 | 0.22 | 0.2 |
| 5 | 5 | 65,000 | 56,000 | 1.16 | 1.0 |
| 10 | 5 | 130,000 | 54,000 | 2.41 | 2.0 |
| 25 | 5 | 320,000 | 55,500 | 5.77 | 5.0 |
| 50 | 5 | 645,000 | 55,000 | 11.73 | 10.0 |
Linearity: A linear regression of the calibration curve data should yield a correlation coefficient (r²) of ≥ 0.995.
Visualizations
Experimental Workflow for Sample Preparation
Caption: Workflow for sample preparation using liquid-liquid extraction with this compound as an internal standard.
Quantitative Analysis Workflow
Caption: Logical workflow for quantitative analysis using the internal standard method.
Conclusion
This compound is a viable internal standard for the GC-based quantification of a range of volatile and semi-volatile compounds. Its chemical properties allow for good chromatographic behavior and resolution from many common analytes. The protocols and data presentation guidelines provided in this application note offer a solid foundation for researchers to develop and validate robust analytical methods. As with any analytical procedure, method-specific optimization and validation are essential to ensure data quality and reliability.
References
Application Notes and Protocols: Use of Isoamyl Decanoate in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoamyl decanoate (3-methylbutyl decanoate) is a fatty acid ester known for its applications in the flavor and fragrance industries.[][2][3] Its lipophilic nature also suggests potential applications in drug delivery systems as a carrier molecule for hydrophobic therapeutic agents.[4] Understanding the metabolic fate and effects of this compound is crucial for evaluating its safety profile and its impact on cellular and systemic metabolism, particularly in the context of drug development and toxicology.
These application notes provide an overview of the hypothetical metabolic processing of this compound and offer detailed protocols for its investigation in metabolic studies. As a fatty acid ester, it is presumed to undergo hydrolysis by esterases to yield isoamyl alcohol and decanoic acid, which then enter their respective metabolic pathways.
Postulated Metabolic Pathway of this compound
The primary metabolic pathway for this compound is expected to be enzymatic hydrolysis, catalyzed by various esterases (e.g., carboxylesterases) present in tissues such as the liver, intestine, and blood. This reaction breaks the ester bond, releasing isoamyl alcohol and decanoic acid.
-
Decanoic Acid: This medium-chain fatty acid can be activated to its acyl-CoA derivative and subsequently undergo β-oxidation in the mitochondria to produce acetyl-CoA, which enters the citric acid cycle for energy production.
-
Isoamyl Alcohol: This branched-chain alcohol can be oxidized to isovaleraldehyde and then to isovaleric acid. Isovaleric acid can be converted to isovaleryl-CoA, a key intermediate in the metabolism of the amino acid leucine.
Experimental Protocols
In Vitro Metabolism of this compound using Liver Microsomes
This protocol is designed to investigate the rate of this compound metabolism and identify its primary metabolites in a controlled in vitro system.
Workflow Diagram:
Methodology:
-
Preparation of Reagents:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH-Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
-
Liver Microsomes: Use pooled human or animal liver microsomes. Thaw on ice before use.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
-
Incubation:
-
In a microcentrifuge tube, combine 50 µL of phosphate buffer, 20 µL of liver microsomes (at a final protein concentration of 0.5 mg/mL), and 20 µL of the NADPH-regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the this compound stock solution (final concentration 100 µM).
-
Incubate at 37°C in a shaking water bath.
-
-
Sample Collection and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of this compound and the appearance of decanoic acid and isoamyl alcohol.
-
Hypothetical Data Presentation:
| Time (minutes) | This compound Concentration (µM) | Decanoic Acid Concentration (µM) | Isoamyl Alcohol Concentration (µM) |
| 0 | 100.0 ± 5.2 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 5 | 85.3 ± 4.1 | 14.1 ± 1.5 | 13.8 ± 1.3 |
| 15 | 58.1 ± 3.5 | 40.5 ± 2.8 | 39.9 ± 2.5 |
| 30 | 32.6 ± 2.9 | 65.8 ± 4.0 | 64.9 ± 3.8 |
| 60 | 10.2 ± 1.8 | 88.3 ± 5.1 | 87.5 ± 4.9 |
In Vivo Pharmacokinetic and Metabolite Profiling Study
This protocol outlines an in vivo study in a rodent model to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Methodology:
-
Animal Model and Dosing:
-
Use male Sprague-Dawley rats (8-10 weeks old).
-
Acclimate the animals for at least one week before the study.
-
Administer this compound via oral gavage at a dose of 50 mg/kg, formulated in a suitable vehicle (e.g., corn oil).
-
-
Sample Collection:
-
Collect blood samples (approximately 200 µL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant.
-
Process the blood by centrifugation to obtain plasma.
-
House the animals in metabolic cages to collect urine and feces for 24 hours.
-
-
Sample Preparation:
-
Plasma: To 100 µL of plasma, add 300 µL of acetonitrile with an internal standard to precipitate proteins. Vortex and centrifuge.
-
Urine: Dilute urine samples with water and add an internal standard.
-
Feces: Homogenize fecal samples in water, followed by extraction with an organic solvent.
-
-
Bioanalysis:
-
Analyze the processed samples by LC-MS/MS to determine the concentrations of this compound and its primary metabolites.
-
Hypothetical Data Presentation:
| Time (hours) | This compound (ng/mL) | Decanoic Acid (ng/mL) | Isoamyl Alcohol (ng/mL) |
| 0.25 | 15.2 ± 3.1 | 120.5 ± 15.8 | 95.3 ± 11.2 |
| 0.5 | 45.8 ± 7.5 | 350.1 ± 40.2 | 280.6 ± 31.5 |
| 1 | 80.1 ± 10.2 | 580.9 ± 65.4 | 450.2 ± 50.1 |
| 2 | 55.6 ± 8.9 | 410.3 ± 48.7 | 310.8 ± 35.6 |
| 4 | 20.3 ± 4.5 | 150.7 ± 20.1 | 110.4 ± 15.3 |
| 8 | 5.1 ± 1.8 | 40.2 ± 8.9 | 30.1 ± 7.2 |
| 24 | < LOQ | < LOQ | < LOQ |
LOQ: Limit of Quantitation
Conclusion
The provided application notes and protocols offer a framework for investigating the metabolic fate of this compound. Based on its chemical structure, the primary metabolic route is anticipated to be hydrolysis into decanoic acid and isoamyl alcohol. The detailed in vitro and in vivo protocols, along with the example data tables, provide a comprehensive guide for researchers to design and execute studies to elucidate the metabolism and pharmacokinetics of this compound. These studies are essential for assessing its potential use in drug delivery and for understanding its overall safety profile.
References
Application Note and Protocol for the Laboratory Synthesis of Isoamyl Decanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Isoamyl decanoate (also known as isopentyl decanoate) is an ester characterized by its fruity, waxy aroma.[1] It finds applications in the flavor and fragrance industries. The synthesis of this ester is typically achieved via Fischer esterification, a classic organic reaction involving the acid-catalyzed reaction between a carboxylic acid (decanoic acid) and an alcohol (isoamyl alcohol).[2] The reaction is reversible, and therefore, reaction conditions are optimized to favor the formation of the ester product. This is often accomplished by using an excess of one of the reactants or by removing water as it is formed.[2]
Quantitative Data
A summary of the physical properties and quantities for the reactants and the product in this protocol is provided in the table below.
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Molarity (mol) | Volume (mL) | Mass (g) |
| Decanoic Acid | 172.26 | 0.893 | 270 | 0.1 | 19.3 | 17.23 |
| Isoamyl Alcohol | 88.15 | 0.813 | 131 | 0.12 | 12.9 | 10.58 |
| Sulfuric Acid (conc.) | 98.08 | 1.84 | 337 | - | ~1 | ~1.84 |
| This compound | 242.40 | ~0.865 [3] | 281.3 ± 8.0 [3] | - | - | - |
Experimental Protocol
This protocol outlines the synthesis of this compound via Fischer esterification, followed by a workup and purification procedure.
Materials and Equipment
-
Decanoic acid
-
Isoamyl alcohol (3-methyl-1-butanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or sand bath
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Distillation apparatus
-
Boiling chips
-
Stir bar and magnetic stir plate
Procedure
1. Reaction Setup:
-
To a 100 mL round-bottom flask, add 17.23 g (0.1 mol) of decanoic acid and 10.58 g (12.9 mL, 0.12 mol) of isoamyl alcohol.
-
Add a magnetic stir bar to the flask.
-
While swirling the flask, slowly and carefully add approximately 1 mL of concentrated sulfuric acid. The addition is exothermic and will generate heat.
-
Add a few boiling chips to the flask.
-
Assemble a reflux condenser on the round-bottom flask.
2. Reflux:
-
Heat the reaction mixture to a gentle reflux using a heating mantle or sand bath. The reaction temperature will be determined by the boiling point of the excess isoamyl alcohol.
-
Allow the reaction to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Workup:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 50 mL of deionized water to the separatory funnel. Gently swirl the funnel, then allow the layers to separate. Remove and discard the lower aqueous layer.
-
Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize the excess sulfuric acid and any unreacted decanoic acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently to release the pressure.
-
Separate and discard the aqueous layer. Repeat the sodium bicarbonate wash if necessary, until the aqueous layer is no longer acidic (test with pH paper).
-
Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.
-
Separate and discard the aqueous brine layer.
4. Drying and Purification:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate to the flask to dry the crude product. Swirl the flask and add more drying agent until the liquid is clear and the sodium sulfate no longer clumps together.
-
Decant or filter the dried organic layer into a clean, dry round-bottom flask suitable for distillation.
-
Purify the crude this compound by simple or vacuum distillation. Collect the fraction that distills at the expected boiling point of this compound (approximately 281-289 °C at atmospheric pressure, though vacuum distillation is recommended to prevent decomposition).
5. Characterization:
-
The purified this compound should be a colorless to pale yellow liquid.
-
Characterize the product using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of the ester functional group and the overall structure. An FTIR spectrum for this compound is available in public databases such as PubChem.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Safety Precautions
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reactants and product are flammable. Perform the reaction and distillation in a well-ventilated fume hood, away from open flames or sparks.
-
The workup with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup in the separatory funnel. Vent the funnel frequently.
This protocol provides a detailed framework for the successful synthesis and purification of this compound in a laboratory setting. Researchers should always adhere to standard laboratory safety practices when performing this experiment.
References
Application Notes and Protocols for the Analysis of Isoamyl Decanoate in Air
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoamyl decanoate (CAS No. 2306-91-4) is a semi-volatile organic compound (SVOC) characterized by its waxy, fruity aroma. It is utilized in the flavor and fragrance industry and may be present in various consumer products, contributing to indoor air composition.[1] The monitoring of this compound in air is crucial for quality control in manufacturing processes, environmental monitoring, and for assessing inhalation exposure in occupational and residential settings. This document provides detailed analytical methods for the detection and quantification of this compound in air samples, primarily focusing on active air sampling followed by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS), and passive sampling using solid-phase microextraction (SPME) coupled with GC-MS.
Analytical Methods Overview
The detection of this compound in air typically involves a two-step process: sample collection and concentration, followed by analytical separation and detection. Given its semi-volatile nature, methods that can effectively trap and concentrate the analyte from a large volume of air are preferred to achieve low detection limits.
1. Active Air Sampling with Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS): This is a robust and widely used method for the quantitative analysis of SVOCs in air.[2][3] It involves drawing a known volume of air through a sorbent tube to trap the analyte, which is then thermally desorbed, concentrated in a focusing trap, and introduced into a GC-MS system for separation and detection.
2. Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS): SPME is a solvent-free sample preparation technique that is particularly useful for screening and semi-quantitative analysis.[4][5] A fused silica fiber coated with a stationary phase is exposed to the air (headspace), where it adsorbs volatile and semi-volatile compounds. The fiber is then directly inserted into the GC injector for thermal desorption and analysis.
Quantitative Data Summary
| Parameter | TD-GC-MS | SPME-GC-MS | Reference Compounds |
| Limit of Detection (LOD) | 0.5 - 5 ng/m³ | 10 - 50 ng/m³ | Phthalate Esters, Terpenes |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/m³ | 30 - 150 ng/m³ | Phthalate Esters, Terpenes |
| Linear Range | 1 - 500 ng | 50 - 5000 ng | General SVOCs |
| Recovery | > 90% | Not directly applicable | Tenax TA sorbent studies |
| Precision (RSD) | < 15% | < 20% | Phthalate and Organophosphate Esters |
Experimental Protocols
Protocol 1: Active Air Sampling and TD-GC-MS Analysis
This protocol details the procedure for the quantitative determination of this compound in air using active sampling on sorbent tubes followed by thermal desorption and GC-MS analysis.
1. Materials and Reagents:
-
Sorbent Tubes: Stainless steel or glass tubes packed with a suitable sorbent. For semi-volatile compounds like this compound, Tenax® TA is a recommended sorbent due to its high thermal stability and hydrophobicity.
-
Personal Sampling Pump: Calibrated to a flow rate between 50 and 200 mL/min.
-
Calibration Standards: Certified standard of this compound in a suitable solvent (e.g., methanol).
-
Internal Standard: A deuterated or structurally similar compound not expected to be in the air sample (e.g., deuterated naphthalene).
-
Gases: Helium (carrier gas) and Nitrogen (for purging), high purity.
2. Air Sampling Procedure:
-
Condition new sorbent tubes by heating them under a flow of inert gas.
-
Calibrate the personal sampling pump to the desired flow rate (e.g., 100 mL/min).
-
Connect the sorbent tube to the sampling pump with the arrow on the tube pointing towards the pump.
-
Place the sampling apparatus in the desired sampling location and draw a known volume of air through the tube (e.g., 10 - 100 L). The exact volume will depend on the expected concentration of the analyte.
-
After sampling, cap the tubes with Swagelok fittings and store them at 4°C until analysis.
3. Thermal Desorption and GC-MS Analysis:
-
Thermal Desorption:
-
Place the sorbent tube in the thermal desorber.
-
Set the primary desorption temperature to 280°C for 5 minutes with a flow rate of 40 mL/min.
-
The desorbed analytes are transferred to a cold trap (e.g., packed with Tenax TA) held at a low temperature (e.g., -10°C).
-
Rapidly heat the cold trap to 300°C to inject the analytes into the GC column.
-
-
GC-MS Parameters:
-
GC Column: A non-polar or mid-polar capillary column is suitable, for example, a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 450.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
4. Quantification:
-
Prepare a calibration curve by spiking known amounts of the this compound standard onto clean sorbent tubes and analyzing them under the same conditions as the samples.
-
The concentration of this compound in the air sample is calculated based on the calibration curve and the volume of air sampled.
Protocol 2: SPME-GC-MS Analysis
This protocol is suitable for rapid screening and semi-quantitative analysis of this compound in air.
1. Materials and Reagents:
-
SPME Fiber Assembly: A fiber coated with a non-polar stationary phase is recommended for semi-volatile esters. A 30 µm or 7 µm Polydimethylsiloxane (PDMS) fiber is a suitable choice.
-
SPME Holder: For manual or automated use.
-
GC-MS System: As described in Protocol 1.
2. SPME Sampling Procedure:
-
Condition the SPME fiber according to the manufacturer's instructions.
-
Expose the SPME fiber to the air sample for a defined period (e.g., 30 minutes). The sampling can be performed in a static or dynamic mode. For consistent results, the sampling time and conditions should be kept constant.
-
After sampling, retract the fiber into the needle.
3. GC-MS Analysis:
-
Insert the SPME fiber into the GC injector.
-
Expose the fiber for a set time (e.g., 2-5 minutes) to allow for thermal desorption of the analytes onto the GC column.
-
The GC-MS parameters can be similar to those described in Protocol 1.
4. Quantification (Semi-quantitative):
-
For semi-quantitative analysis, the peak area of this compound can be compared across different samples, assuming consistent sampling and analysis conditions.
-
For more accurate quantification, calibration can be performed by exposing the SPME fiber to a standard gas generation system containing a known concentration of this compound.
Diagrams
References
- 1. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 2. Thermal desorption-gas chromatography-mass spectrometry method to determine phthalate and organophosphate esters from air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. formacare.eu [formacare.eu]
- 4. Thermal Desorption GCMS | Contaminant analysis | EAG [eag.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enzymatic Synthesis of Isoamyl Decanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of isoamyl decanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the conversion to this compound unexpectedly low?
Answer: Low conversion rates can stem from several factors related to the enzyme's activity and the reaction equilibrium.
-
Suboptimal Reaction Conditions: The temperature, substrate molar ratio, and enzyme concentration may not be optimal. It is crucial to systematically optimize these parameters.
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Enzyme Inhibition: High concentrations of substrates, particularly the acid, can inhibit the lipase.[1][2] Acetic acid at high concentrations, for instance, can lower the microaqueous pH around the enzyme, leading to deactivation.[1][2]
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Water Content: While a small amount of water is necessary to maintain the enzyme's active conformation, excess water can shift the reaction equilibrium towards hydrolysis of the ester, thereby reducing the yield.[3]
-
Mass Transfer Limitations: In immobilized enzyme systems, poor mixing or high substrate viscosity can limit the diffusion of substrates to the enzyme's active sites.
Recommended Solutions:
-
Optimize Reaction Parameters: Systematically vary the temperature, isoamyl alcohol to decanoic acid molar ratio, and enzyme concentration to identify the optimal conditions. The use of response surface methodology (RSM) is an effective approach for this.
-
Substrate Feeding Strategy: To mitigate substrate inhibition, consider a stepwise addition of the acid or alcohol.
-
Water Removal: Incorporate molecular sieves into the reaction medium to adsorb the water produced during esterification, shifting the equilibrium towards product formation.
-
Improve Mass Transfer: Increase the agitation speed or consider using a solvent to reduce viscosity and enhance diffusion.
Question 2: The reaction rate is very slow. What could be the cause?
Answer: A slow reaction rate can be attributed to insufficient enzyme activity or unfavorable reaction conditions.
-
Low Enzyme Concentration: The amount of enzyme may be insufficient for the substrate concentration.
-
Suboptimal Temperature: The reaction temperature may be too low, resulting in lower enzyme activity.
-
Poor Mixing: Inadequate agitation can lead to poor contact between the substrates and the enzyme, especially with immobilized catalysts.
-
Choice of Solvent: The solvent used can significantly impact enzyme activity. Solvents with a high log P (hydrophobic) generally support high enzyme activity.
Recommended Solutions:
-
Increase Enzyme Concentration: Gradually increase the enzyme loading to determine the optimal concentration. Be aware that an excessive amount of enzyme may not lead to a proportional increase in the reaction rate and can be uneconomical.
-
Optimize Temperature: Evaluate a range of temperatures to find the optimum for the specific lipase being used. Note that excessively high temperatures can lead to enzyme denaturation.
-
Enhance Agitation: Increase the stirring speed to improve mass transfer.
-
Solvent Selection: If using a solvent, choose a non-polar, hydrophobic solvent to maintain high enzyme activity.
Question 3: The enzyme activity appears to decrease upon reuse. Why is this happening?
Answer: Loss of enzyme activity during reuse is a common challenge, particularly with immobilized enzymes.
-
Enzyme Leaching: The enzyme may be desorbing from the support material.
-
Denaturation: Exposure to harsh conditions such as extreme pH or high temperatures can cause irreversible damage to the enzyme's structure.
-
Fouling of the Support: The pores of the immobilization support can become blocked by substrates or products, preventing access to the enzyme's active sites.
Recommended Solutions:
-
Immobilization Strategy: Re-evaluate the immobilization method. Covalent attachment or entrapment methods may offer greater stability against leaching compared to simple adsorption.
-
Washing Procedure: After each cycle, wash the immobilized enzyme with a suitable solvent to remove any adsorbed inhibitors or byproducts.
-
Control Reaction Conditions: Ensure that the reaction pH and temperature are maintained within the enzyme's optimal stability range.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the enzymatic synthesis of this compound?
A1: The optimal temperature is dependent on the specific lipase used. Generally, lipases are active between 40°C and 80°C, but thermal denaturation can occur at temperatures above 60°C. For the synthesis of similar isoamyl esters, temperatures around 45°C have been reported as optimal. It is recommended to perform a temperature optimization study for your specific enzyme.
Q2: What is the ideal molar ratio of isoamyl alcohol to decanoic acid?
A2: To drive the reaction towards ester formation, an excess of one of the substrates is often used. Using an excess of the alcohol is common as it is generally less inhibitory to the lipase than the acid. Molar ratios of alcohol to acid ranging from 1:1 to 3:1 have been investigated, with a 2.5:1 ratio of isoamyl alcohol to fatty acid being optimal in one study.
Q3: Is a solvent necessary for the reaction?
A3: Not necessarily. Solvent-free systems are advantageous as they simplify downstream processing and reduce environmental impact. However, in cases of high substrate viscosity or to improve substrate solubility, a non-polar solvent like n-hexane or heptane can be beneficial.
Q4: How can I monitor the progress of the reaction?
A4: The most common method for monitoring the reaction progress is by taking samples at regular intervals and analyzing them using gas chromatography with a flame ionization detector (GC-FID). This allows for the quantification of the reactants and the product, this compound.
Q5: Should I use a free or immobilized lipase?
A5: Immobilized lipases are generally preferred for industrial applications as they can be easily separated from the reaction mixture and reused for multiple cycles, which reduces costs. Immobilization can also enhance the stability of the enzyme.
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of Various Isoamyl Esters
| Ester | Lipase Source | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Enzyme Conc. | Solvent | Max. Yield (%) | Reference |
| Isoamyl Fatty Acid Esters | Thermomyces lanuginosus | 2.5:1 | 45 | 6 wt% | Solvent-free | ~70 | |
| Isoamyl Acetate | Rhizomucor miehei | >1:1 (excess alcohol) | - | 10 g/L | - | >80 | |
| Isoamyl Butyrate | Thermomyces lanuginosus | 1:1 | - | - | Heptane | 96.1 |
Note: The conditions listed above are for similar isoamyl esters and should be used as a starting point for the optimization of this compound synthesis.
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound
-
Reactant Preparation: In a sealed reaction vessel, combine isoamyl alcohol and decanoic acid at the desired molar ratio.
-
Enzyme Addition: Add the selected lipase (free or immobilized) to the reaction mixture. The enzyme concentration should be optimized based on preliminary experiments.
-
Reaction Incubation: Place the reaction vessel in an incubator shaker set to the desired temperature and agitation speed.
-
Water Removal (Optional but Recommended): If conducting the reaction in a solvent-free system or a non-polar solvent, add molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to remove the water produced during the reaction.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Sample Preparation: Centrifuge the sample to separate the enzyme. Dilute the supernatant with a suitable solvent (e.g., n-hexane) for analysis.
-
Analysis: Analyze the sample using Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the concentration of this compound and the remaining substrates.
-
Calculation of Conversion: Calculate the conversion of the limiting substrate to this compound based on the GC-FID data.
Protocol 2: Gas Chromatography (GC-FID) Analysis
-
Instrument Setup:
-
Column: Use a suitable capillary column for the separation of fatty acid esters (e.g., a non-polar or medium-polarity column).
-
Injector and Detector Temperature: Set the injector and detector temperatures appropriately (e.g., 250°C).
-
Oven Temperature Program: Develop a temperature program that allows for the separation of isoamyl alcohol, decanoic acid, and this compound. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.
-
-
Calibration: Prepare standard solutions of isoamyl alcohol, decanoic acid, and this compound of known concentrations. Inject these standards into the GC-FID to generate a calibration curve for each component.
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the prepared sample from the enzymatic reaction into the GC-FID.
-
Data Analysis: Identify the peaks corresponding to each component based on their retention times. Quantify the concentration of each component by comparing the peak areas to the calibration curves.
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for optimizing enzymatic synthesis.
References
Technical Support Center: Purification of Isoamyl Decanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of isoamyl decanoate.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in a crude this compound reaction mixture?
A1: Following a standard Fischer esterification synthesis, the crude product commonly contains several impurities. These include unreacted starting materials such as decanoic acid and isoamyl alcohol.[1][2] Additionally, the acid catalyst, typically sulfuric acid, and water, which is a byproduct of the reaction, will be present.[1] At elevated temperatures, side reactions can lead to the formation of colored byproducts or tars.
Q2: My purified this compound has a persistent yellow or brownish tint. How can this color be removed?
A2: Discoloration in the final product often arises from thermal degradation or the formation of high-molecular-weight byproducts during synthesis or distillation.[1] To mitigate this, it is crucial to use vacuum distillation, which significantly lowers the boiling point of the ester and reduces the likelihood of thermal decomposition. If discoloration persists, treatment with activated carbon followed by filtration can be an effective method for removing colored impurities.
Q3: During liquid-liquid extraction, I'm experiencing a stable emulsion that is difficult to separate. What can I do?
A3: Emulsion formation is a common issue, particularly when vigorously shaking the separatory funnel. To break an emulsion, you can try the following techniques:
-
Add Brine: Introduce a saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
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Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
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Let it Sit: Sometimes, allowing the mixture to stand for a period can lead to spontaneous separation.
Q4: The yield of my purified this compound is consistently low. What are the potential causes?
A4: Low yields can stem from several factors throughout the synthesis and purification process. The esterification reaction itself is an equilibrium process, which can limit the initial product formation. Losses can also occur during the work-up, such as incomplete extraction, product adhering to glassware, or decomposition during distillation. To improve the yield, consider using an excess of one of the reactants (typically the less expensive one) to drive the equilibrium towards the product side. Careful and efficient transfer between vessels and ensuring complete extraction can also minimize losses.
Troubleshooting Guides
Liquid-Liquid Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Separation of Layers | - Insufficient density difference between the organic and aqueous layers. | - Add more of the organic solvent or water to increase the volume of the respective phase. - Add brine to increase the density of the aqueous layer. |
| Product Remains in the Aqueous Layer | - The organic solvent is not appropriate for the polarity of this compound. - Insufficient volume of organic solvent was used. | - Choose a less polar organic solvent like diethyl ether or ethyl acetate. - Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency. |
| Loss of Product During Washing | - The ester is being hydrolyzed back to the carboxylic acid and alcohol by a basic wash solution. | - Use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact time. - Ensure the washing steps are performed with cold solutions to minimize solubility in the aqueous phase. |
Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping or Violent Boiling | - Uneven heating. - Lack of boiling chips or stir bar. | - Use a heating mantle for uniform heating. - Always add fresh boiling chips or a magnetic stir bar before starting distillation. |
| Product Solidifying in the Condenser | - The melting point of this compound is close to the temperature of the cooling water. | - Use a jacketed condenser with circulating warm water instead of cold water to keep the temperature above the melting point. |
| Foaming | - Contamination from vacuum grease. - Presence of volatile impurities. | - Use minimal grease on the joints or use grease made from the crude ester itself. - Ensure a gradual and stable vacuum is applied. |
| Poor Separation of Impurities | - Boiling points of impurities are too close to that of this compound. | - Use a fractionating column to increase the number of theoretical plates and improve separation efficiency. - Ensure a slow and steady distillation rate. |
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Peaks) | - Inappropriate solvent system. - Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. - Reduce the amount of crude product loaded onto the column. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude sample by weight. |
| Compound is Not Eluting | - The solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase. For this compound, a non-polar solvent system like hexane with a small amount of ethyl acetate is a good starting point. |
| Streaking or Tailing of Bands | - The compound is too soluble in the mobile phase. - Acidic impurities in the silica gel interacting with the ester. | - Reduce the polarity of the eluent. - Add a small amount (0.1-1%) of a neutralising agent like triethylamine to the mobile phase. |
Quantitative Data
The purity and yield of this compound can vary significantly depending on the purification method employed. The following table provides representative data for the purification of high-boiling point esters.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Simple Distillation | 90-95 | 70-85 | Fast and simple for removing low-boiling impurities. | Ineffective if boiling points of impurities are close to the product. |
| Fractional Distillation | >98 | 60-80 | Excellent for separating compounds with close boiling points. | Slower process with potential for product loss in the column. |
| Vacuum Distillation | >99 | 65-85 | Allows for distillation at lower temperatures, preventing thermal decomposition. | Requires specialized equipment and careful control of vacuum. |
| Column Chromatography | >99 | 50-75 | Highly effective for separating compounds with different polarities. | Can be time-consuming and requires larger volumes of solvent. |
Note: These values are estimates and can vary based on the specific experimental conditions and the initial purity of the crude product.
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Vacuum Distillation
This protocol is suitable for purifying this compound from a typical Fischer esterification reaction mixture.
-
Quenching and Initial Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of deionized water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Gently invert the funnel multiple times, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Neutralization and Washing:
-
Add a saturated solution of sodium bicarbonate to the organic layer in the separatory funnel. Swirl gently and vent until no more gas evolves. This will neutralize the acidic catalyst and any unreacted decanoic acid.
-
Drain the aqueous layer.
-
Wash the organic layer with deionized water, followed by a wash with brine to help remove dissolved water.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Swirl and let it stand for 10-15 minutes.
-
Filter the dried organic layer into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus.
-
Add the crude ester and a few boiling chips to the distillation flask.
-
Gradually apply vacuum and begin heating the flask gently.
-
Collect the fraction that distills at a constant temperature and pressure. The boiling point of this compound is approximately 124 °C at 3 mmHg.
-
Protocol 2: Purification by Column Chromatography
This protocol is recommended when distillation fails to provide adequate separation from impurities with similar boiling points.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in small increments.
-
Collect fractions in separate test tubes.
-
-
Analysis and Product Recovery:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
General Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Emulsion Formation
Caption: Decision-making workflow for troubleshooting emulsion formation.
References
Technical Support Center: Isoamyl Decanoate Esterification
Welcome to the technical support center for the synthesis of isoamyl decanoate. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their esterification experiments.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via Fischer esterification of isoamyl alcohol and decanoic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The Fischer esterification is an equilibrium reaction.[1] 2. Loss of product during workup: this compound may be lost if extractions are not performed carefully. 3. Ineffective catalyst: The acid catalyst may be old or impure. 4. Insufficient heating: The reaction may not have reached the necessary temperature for a sufficient duration.[2] | 1. Shift the equilibrium: Use an excess of one reactant, typically the less expensive one (isoamyl alcohol).[3] Removing water as it forms, for example, by using a Dean-Stark apparatus, can also drive the reaction forward.[1] 2. Optimize workup: Ensure proper phase separation during aqueous washes. Back-extract the aqueous layers with a small amount of a suitable organic solvent to recover any dissolved product. 3. Use fresh catalyst: Employ fresh, concentrated sulfuric acid or another suitable acid catalyst like p-toluenesulfonic acid.[1] 4. Monitor reaction conditions: Ensure the reaction mixture is refluxing steadily for the recommended time (typically 1-2 hours). |
| Product Contaminated with Starting Materials | 1. Incomplete reaction: Equilibrium not sufficiently shifted towards the product. 2. Inefficient purification: The purification steps may not be adequate to remove unreacted isoamyl alcohol and decanoic acid. | 1. Increase reaction time or temperature: Carefully increasing the reflux time or temperature can help drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures. 2. Thorough washing: Wash the crude product with a saturated sodium bicarbonate solution to remove unreacted decanoic acid and the acid catalyst. Follow with a water wash to remove any remaining salts and a brine wash to aid in phase separation. 3. Efficient distillation: Purify the final product by fractional distillation to separate the higher-boiling this compound from the more volatile isoamyl alcohol. |
| Presence of High-Boiling Point Impurities | Side reactions: Dehydration of isoamyl alcohol can lead to the formation of diisoamyl ether. | Optimize reaction temperature: The formation of ethers from primary alcohols via dehydration is favored at lower temperatures than alkene formation, but esterification requires sufficient heat. Maintain a controlled reflux temperature to favor esterification over ether formation. A typical range for Fischer esterification is 60-110 °C. |
| Product is a Dark Color | Charring/decomposition: Excessive heat or a highly concentrated acid catalyst can cause decomposition of the organic materials. | 1. Control heating: Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating. 2. Use an appropriate amount of catalyst: While catalytic, an excessive amount of strong acid can promote side reactions and decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is the Fischer esterification, which involves the reaction of isoamyl alcohol with decanoic acid in the presence of an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. This is a reversible nucleophilic acyl substitution reaction.
Q2: What are the main side reactions to be aware of?
A2: The primary side reaction is the acid-catalyzed dehydration of isoamyl alcohol. This can lead to the formation of two main byproducts:
-
Diisoamyl ether: Formed by the reaction of two molecules of isoamyl alcohol.
-
Isoamylene (a mixture of isomers): Formed by the elimination of water from a single molecule of isoamyl alcohol. This is more likely at higher temperatures.
Q3: How can I minimize the formation of these side products?
A3: To minimize side reactions, it is crucial to control the reaction temperature. Maintaining a gentle reflux and avoiding excessive heating will favor the desired esterification over the dehydration of the alcohol. Using the stoichiometric amount of the limiting reagent or a slight excess of the other reactant can also help.
Q4: What is the role of the acid catalyst?
A4: The acid catalyst protonates the carbonyl oxygen of the decanoic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the isoamyl alcohol. The catalyst is regenerated at the end of the reaction.
Q5: How can I effectively purify the final product?
A5: A standard purification procedure involves the following steps:
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Neutralization: After cooling the reaction mixture, it should be washed with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted decanoic acid.
-
Aqueous Washing: Subsequent washes with water and then brine (saturated NaCl solution) will remove any remaining water-soluble impurities and salts.
-
Drying: The organic layer should be dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Distillation: The final purification is typically achieved by fractional distillation to separate the this compound from any remaining starting materials and lower-boiling side products.
Experimental Protocols
While a specific, validated protocol for this compound was not found in the literature search, the following general procedure for Fischer esterification of a long-chain carboxylic acid can be adapted.
General Fischer Esterification Protocol for this compound
-
Reactant Setup: In a round-bottom flask, combine decanoic acid and a molar excess (e.g., 1.5 to 2 equivalents) of isoamyl alcohol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total mass of the reactants) to the mixture while stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if desired.
-
Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
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Solvent Removal: Remove the excess isoamyl alcohol and any solvent used for extraction under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Visualizations
Below are diagrams illustrating the key chemical pathways and a logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Reaction mechanism for the Fischer esterification of this compound.
Caption: Primary side reactions in this compound synthesis.
References
Technical Support Center: Overcoming Low Yield in Isoamyl Decanoate Synthesis
Welcome to the technical support center for the synthesis of isoamyl decanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yield in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory method for synthesizing this compound is the Fischer esterification of isoamyl alcohol with decanoic acid, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2] This is an equilibrium reaction where the reactants and products exist in a dynamic balance.[1] Enzymatic synthesis using lipases is also a viable, and often more environmentally friendly, alternative.
Q2: Why is the yield of my this compound synthesis often low?
A2: Low yields in Fischer esterification are typically due to the reversible nature of the reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, shifting the equilibrium towards the reactants.[1] Other factors include incomplete reaction, side reactions, and losses during product purification.
Q3: What are the key factors that influence the yield of the reaction?
A3: Several factors can significantly impact the yield:
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Reactant Molar Ratio: Using an excess of one reactant (usually the less expensive one, isoamyl alcohol) can shift the equilibrium towards the product side.[2]
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Catalyst: The type and concentration of the acid catalyst are crucial.
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Temperature: The reaction is typically heated to reflux to increase the reaction rate.
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Reaction Time: Sufficient time is needed for the reaction to reach equilibrium or completion.
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Water Removal: Actively removing water as it forms is a highly effective way to drive the reaction forward.
Q4: Can I use a different catalyst besides sulfuric acid?
A4: Yes, other catalysts can be used. p-Toluenesulfonic acid is a common alternative. Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), can also be employed and have the advantage of being easily separated from the reaction mixture.
Q5: Is enzymatic synthesis a better option for producing this compound?
A5: Enzymatic synthesis, typically using immobilized lipases, offers several advantages, including milder reaction conditions, high specificity (reducing side products), and being more environmentally friendly. However, the reaction times can be longer, and the cost of the enzyme may be a consideration. Yields can be excellent under optimized conditions.
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during this compound synthesis and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Materials | The reaction has not reached completion due to equilibrium limitations. | 1. Increase the excess of one reactant: Use a higher molar ratio of isoamyl alcohol to decanoic acid (e.g., 2:1 or 3:1).2. Remove water: Use a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.3. Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and continue reflux until the starting material is consumed. |
| Insufficient catalysis. | Ensure an adequate amount of acid catalyst is used (typically 1-5 mol% relative to the limiting reagent). | |
| Reaction temperature is too low. | Ensure the reaction mixture is maintained at a steady reflux temperature. | |
| Product Loss During Workup | The ester is being hydrolyzed back to the starting materials during aqueous washing. | Minimize contact time with aqueous solutions. Use a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash to help break up emulsions and remove water. |
| Incomplete extraction of the product. | Ensure thorough mixing during extraction with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Perform multiple extractions with smaller volumes of solvent for better efficiency. | |
| Emulsion formation during washing. | Add a saturated sodium chloride (brine) solution to help break the emulsion. | |
| Presence of Impurities in the Final Product | Unreacted starting materials remain. | Improve the purification process. Fractional distillation is effective for separating the ester from the lower-boiling isoamyl alcohol and higher-boiling decanoic acid. |
| Side reactions have occurred. | While less common for primary alcohols in Fischer esterification, consider lowering the reaction temperature if charring or discoloration is observed. For enzymatic synthesis, ensure the correct pH and temperature for the specific lipase are used. |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Fischer Esterification (Adapted from similar ester syntheses)
This protocol is a general guideline and may require optimization.
Materials:
-
Decanoic acid
-
Isoamyl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride (brine) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, combine decanoic acid (1.0 eq) and an excess of isoamyl alcohol (e.g., 2.0-3.0 eq).
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approx. 1-5 mol% of the limiting reactant).
-
Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is complete when the decanoic acid spot is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Protocol 2: Enzymatic Synthesis of this compound (General Procedure)
Materials:
-
Decanoic acid
-
Isoamyl alcohol
-
Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)
-
Anhydrous solvent (e.g., hexane or heptane)
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Molecular sieves (optional, for water removal)
Procedure:
-
In a flask, dissolve decanoic acid and isoamyl alcohol in an anhydrous solvent. A 1:1 molar ratio can be a starting point, but optimizing this ratio may improve yield.
-
Add the immobilized lipase to the mixture.
-
If desired, add molecular sieves to remove the water produced during the reaction.
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Incubate the mixture at the optimal temperature for the chosen lipase (e.g., 30-60 °C) with constant shaking.
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Monitor the formation of this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
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Once the reaction has reached the desired conversion, filter off the immobilized enzyme (which can often be reused).
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Remove the solvent under reduced pressure to obtain the crude product.
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Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Quantitative Data Summary
The following tables provide examples of reaction conditions and yields for the synthesis of similar esters, which can serve as a starting point for optimizing this compound synthesis.
Table 1: Fischer Esterification of Various Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature | Time | Yield | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | - | 65 °C | - | 90% | |
| Hydroxy Acid | Ethanol | H₂SO₄ | - | Reflux | 2 h | 95% | |
| Acetic Acid | Isoamyl Alcohol | H₂SO₄ | 1:1.7 | Reflux | 1 h | 58.09% | |
| Isovaleric Acid | Isoamyl Alcohol | Sulfonated Heteropolyacid | 1:1.1 | - | 2 h | 97.5% |
Table 2: Enzymatic Synthesis of Various Isoamyl Esters
| Acyl Donor | Enzyme | Molar Ratio (Acid:Alcohol) | Temperature | Time | Yield | Reference |
| Acetic Acid | Immobilized Rhizomucor miehei lipase | 1:1.5 | - | - | >80% | |
| Acetic Acid | Immobilized Bacillus aerius lipase | - | - | - | 68% | |
| Butyric Acid | Immobilized Thermomyces lanuginosus lipase | 1:1 | - | 50 min | 96.1% | |
| Acetic Acid | Immobilized Candida antarctica lipase | - | 34.8 °C | 0.5 h | ~100% |
Visualizations
Fischer Esterification Pathway
Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Relationship of Key Parameters to Yield
Caption: Relationship between key experimental parameters and final product yield.
References
Improving the stability of isoamyl decanoate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of isoamyl decanoate in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as isopentyl decanoate, is an ester recognized for its fruity, waxy aroma with banana and coconut undertones.[1] It is a colorless to pale yellow liquid.[2] Due to its scent profile, it is frequently used as a flavoring and fragrance agent in cosmetics, food, and beverages.[2][3] It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, but has very low solubility in water.[4]
Q2: What are the primary degradation pathways for this compound in solution?
Like other esters, the primary degradation pathway for this compound is hydrolysis, where the ester bond is cleaved by water to form isoamyl alcohol and decanoic acid. This reaction can be catalyzed by both acids and bases. Another potential degradation pathway is oxidation, particularly if the solution is exposed to heat, light, and oxygen.
Q3: What factors can accelerate the degradation of this compound?
Several factors can accelerate the degradation of this compound in solution:
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Presence of Water: As a reactant in hydrolysis, the presence of water is a key factor.
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pH: Both acidic and alkaline conditions can catalyze hydrolysis.
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Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.
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Exposure to Light: UV radiation can provide the energy to initiate degradation reactions.
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Presence of Oxygen: Oxygen is a critical component in oxidative degradation.
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Presence of Metal Ions: Metal ions can act as catalysts for hydrolysis.
Q4: How can I monitor the stability of my this compound solution?
The stability of this compound solutions can be monitored using various analytical techniques that can separate and quantify the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for this purpose.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation in aqueous solution | Low aqueous solubility of this compound. | Consider using a co-solvent system (e.g., with ethanol or propylene glycol) or formulating as an emulsion or solid dispersion to improve solubility. |
| Development of an off-odor | Hydrolysis of this compound, leading to the formation of decanoic acid which can have a rancid odor. | Minimize water content in the formulation, control the pH to be near neutral, and store at a low temperature. |
| Loss of potency over time | Chemical degradation of this compound through hydrolysis or oxidation. | Implement stabilization strategies such as adding antioxidants, chelating agents, or specific ester stabilizers like carbodiimides. Optimize storage conditions (e.g., refrigeration, protection from light). |
| Inconsistent experimental results | Degradation of this compound stock solutions. | Prepare fresh stock solutions before use. If storing, use an anhydrous solvent and store in a tightly sealed container at a low temperature, protected from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways, which is a crucial step in developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 8 hours. Due to the high lability of esters to base hydrolysis, elevated temperatures may not be necessary to achieve 5-20% degradation.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store the stock solution at 60°C for 7 days in a tightly sealed container.
- Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
- At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for analysis.
- Analyze the samples using a validated stability-indicating HPLC or GC-MS method.
4. Data Evaluation:
- Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
- Aim for 5-20% degradation of the parent compound for meaningful results.
- Assess mass balance by comparing the decrease in the parent peak area with the total area of the degradation product peaks.
Protocol 2: Evaluation of Antioxidant Efficacy in Stabilizing this compound
This protocol outlines a method to assess the effectiveness of different antioxidants in preventing the oxidative degradation of this compound.
1. Preparation of Solutions:
- Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., ethanol).
- Prepare stock solutions of the antioxidants to be tested (e.g., Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E) at a concentration of 10 mg/mL in the same solvent.
2. Sample Preparation:
- Control Sample: this compound solution without any antioxidant.
- Test Samples: To the this compound solution, add the antioxidant stock solution to achieve a final antioxidant concentration of 0.1% (w/v). Prepare a separate sample for each antioxidant being tested.
3. Stress Condition:
- Induce oxidation by adding a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to each sample.
- Alternatively, expose the samples to elevated temperature (e.g., 40°C) and air for a specified period (e.g., 7 days).
4. Analysis:
- At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 7 days), withdraw an aliquot from each sample.
- Analyze the samples using a validated HPLC or GC-MS method to quantify the remaining concentration of this compound.
5. Data Analysis:
- Plot the concentration of this compound as a function of time for the control and each test sample.
- Compare the degradation rates to determine the efficacy of each antioxidant in preventing the degradation of this compound.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of stability studies on this compound.
Table 1: Stability of this compound (1 mg/mL in Ethanol/Water (1:1)) under Different pH Conditions at 40°C
| Time (days) | % Remaining (pH 4.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 95.2 | 99.1 | 92.5 |
| 14 | 90.8 | 98.2 | 85.1 |
| 30 | 82.1 | 96.5 | 70.3 |
Table 2: Effect of Antioxidants on the Stability of this compound (1 mg/mL in Ethanol) under Oxidative Stress (3% H₂O₂) at Room Temperature
| Time (hours) | % Remaining (Control) | % Remaining (+0.1% BHT) | % Remaining (+0.1% Vitamin E) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 94.3 | 98.9 | 99.2 |
| 48 | 88.1 | 97.5 | 98.1 |
| 72 | 82.5 | 96.2 | 97.0 |
Visualizations
References
Technical Support Center: Optimization of Lipase Activity for Isoamyl Decanoate Synthesis
Welcome to the technical support center for the enzymatic synthesis of isoamyl decanoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound synthesis?
A1: Lipase activity is highly dependent on temperature. Generally, temperatures for lipase-catalyzed esterification are maintained between 30°C and 60°C.[1][2] Higher temperatures can increase reaction rates but may lead to enzyme denaturation above 60°C.[1] For the synthesis of this compound using a cutinase, a temperature of 30°C has been successfully used.[3] It is crucial to determine the optimal temperature for the specific lipase being used in your experiment.
Q2: How does the substrate molar ratio affect the yield of this compound?
A2: The molar ratio of isoamyl alcohol to decanoic acid significantly influences the reaction equilibrium. To favor the synthesis of the ester, an excess of one of the substrates is often used.[4] Using an excess of the alcohol (isoamyl alcohol) can drive the reaction forward and increase the ester yield. For the synthesis of fatty acid isoamyl esters, a molar ratio of fatty acid to isoamyl alcohol of 1:2.5 has been found to be optimal. However, a very high excess of either substrate, particularly the acid, can sometimes lead to enzyme inhibition.
Q3: What type of solvent is best for this reaction?
A3: Non-polar, hydrophobic organic solvents like hexane, heptane, or cyclohexane are generally preferred for lipase-catalyzed esterification. These solvents help to shift the reaction equilibrium towards synthesis by solubilizing the non-polar substrates and product, while ensuring the enzyme retains the essential layer of water required for its activity. For the synthesis of various isoamyl fatty acid esters, including this compound, cyclohexane has been used effectively. Solvent-free systems are also a viable and "greener" alternative if the substrates are liquid at the reaction temperature, which can simplify downstream processing.
Q4: Why is controlling the water content in the reaction so critical?
A4: While lipases require a small amount of water to maintain their catalytically active conformation, an excess of water can promote the reverse reaction—hydrolysis of the ester back to acid and alcohol. Water is also a byproduct of the esterification reaction. To drive the equilibrium towards product formation, it is essential to remove this water as it is formed. This is commonly achieved by adding molecular sieves (e.g., 3Å or 4Å) to the reaction medium.
Q5: My enzyme activity is decreasing after a few uses. How can I improve its operational stability?
A5: Loss of activity in immobilized lipase upon reuse can be due to several factors, including enzyme denaturation, leaching from the support, or blockage of the active site. Ensure the reaction conditions (temperature, pH) are within the enzyme's stable range. The choice of solvent can also impact stability; very polar solvents can strip the essential water from the enzyme, leading to deactivation. Washing the immobilized enzyme with a suitable solvent (like hexane) between cycles can help remove any adsorbed substrates or products that might be inhibitory.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Inactive Enzyme: Lipase may be denatured due to improper storage, extreme pH, or high temperature. | - Confirm the optimal temperature and pH range for your specific lipase. - Test enzyme activity using a standard assay (e.g., p-nitrophenyl palmitate hydrolysis). - Use a fresh batch of enzyme. |
| Insufficient Water Removal: Water produced during the reaction is causing hydrolysis of the ester. | - Add activated molecular sieves (e.g., 10-20% w/w of substrates) to the reaction mixture. - Consider performing the reaction under vacuum to remove water. | |
| Substrate Inhibition: High concentrations of decanoic acid or isoamyl alcohol may be inhibiting the enzyme. | - Optimize the substrate molar ratio; avoid large excesses of the acid. - Consider a fed-batch approach where one substrate is added gradually over time. | |
| Poor Substrate Solubility: Decanoic acid may have limited solubility in the chosen solvent at the reaction temperature. | - Select a solvent where both substrates are highly soluble (e.g., heptane, cyclohexane). - Slightly increase the reaction temperature, ensuring it remains within the optimal range for the enzyme. | |
| Formation of By-products | Side Reactions: High temperatures or prolonged reaction times can lead to side reactions. | - Optimize the reaction time to stop the reaction once equilibrium is reached. - Lower the reaction temperature. |
| Incomplete Reaction: The reaction has not reached completion. | - Increase the reaction time or the amount of enzyme. - Verify that all other parameters (temperature, water removal) are optimal. | |
| Difficulty in Product Purification | Emulsion Formation: Emulsions can form during aqueous work-up steps. | - Break the emulsion by adding a saturated salt solution (brine) or by centrifugation. |
| Co-elution of Substrates: Unreacted decanoic acid or isoamyl alcohol is co-eluting with the product during chromatography. | - Optimize the chromatographic separation method by adjusting the solvent system or using a different stationary phase. - First, wash the organic phase with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted decanoic acid before chromatography. |
Data Presentation: Optimized Reaction Parameters
The optimal conditions for lipase-catalyzed ester synthesis can vary depending on the specific lipase, substrates, and reaction system. The table below summarizes typical ranges found in the literature for isoamyl ester synthesis.
| Parameter | Optimized Range / Value | Source(s) |
| Reaction Temperature | 30 - 60 °C | |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:3 | |
| Enzyme Concentration | 3 - 10 g/L or 5 - 15% (w/w of substrates) | |
| Solvent | Cyclohexane, n-Hexane, n-Heptane, or Solvent-Free | |
| Water Removal | Addition of Molecular Sieves | |
| Reaction Time | 5 - 72 hours |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general method for the lipase-catalyzed synthesis of this compound.
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Reactant Preparation: In a sealed reaction vessel (e.g., a screw-capped flask), add decanoic acid and isoamyl alcohol. A common starting point is a 1:2 molar ratio (e.g., 10 mmol decanoic acid and 20 mmol isoamyl alcohol).
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Solvent Addition: Add a suitable non-polar solvent such as cyclohexane or n-heptane (e.g., 20 mL).
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Water Removal: Add activated molecular sieves (3Å or 4Å) to the mixture, typically 10-20% of the total substrate weight.
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Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435 or another suitable lipase) to the reaction mixture. The amount is typically between 5-10% of the total substrate weight.
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Reaction Incubation: Place the sealed vessel in a shaking incubator set to the optimal temperature (e.g., 45°C) and agitation speed (e.g., 200 rpm) for 24-48 hours.
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Monitoring the Reaction: Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every 4-6 hours) to monitor progress. The reaction can be monitored by measuring the decrease in decanoic acid concentration (see Protocol 2) or by GC analysis of this compound formation.
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Reaction Termination and Product Isolation: Once the reaction has reached equilibrium (i.e., the acid concentration is stable), stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse. The solvent in the filtrate can be removed under reduced pressure (rotary evaporation) to yield the crude product.
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Purification: The crude product can be purified by washing with a dilute solution of sodium bicarbonate to remove any residual decanoic acid, followed by washing with distilled water. The organic phase is then dried over anhydrous sodium sulfate and the solvent is evaporated. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Monitoring Reaction Progress by Titration
This method measures the consumption of decanoic acid to determine the conversion rate.
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Sample Preparation: Withdraw a known mass or volume of the reaction mixture (e.g., 100 µL) and dissolve it in a suitable solvent mixture (e.g., 10 mL of ethanol/diethyl ether, 1:1 v/v).
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Indicator Addition: Add a few drops of a suitable indicator, such as phenolphthalein.
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Titration: Titrate the sample against a standardized solution of sodium hydroxide (NaOH) (e.g., 0.05 M) until a persistent pink color is observed.
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Calculation: The consumption of decanoic acid is calculated based on the volume of NaOH solution used. The conversion percentage can be determined by comparing the acid concentration at a given time point to the initial acid concentration.
Visualizations
Experimental Workflow Diagram
References
- 1. Optimization of lipase-catalyzed synthesis of β-sitostanol esters by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of flavor esters by a novel lipase from Aspergillus niger in a soybean-solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Isoamyl Decanoate Determination
For researchers, scientists, and drug development professionals, the accurate and precise quantification of esters like isoamyl decanoate is crucial for quality control, formulation development, and sensory analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for this purpose due to its high sensitivity and selectivity. This guide provides a detailed comparison of the GC-MS method for the analysis of a closely related ester, ethyl decanoate, with other analytical alternatives, supported by available experimental data.
Due to the limited availability of a complete, published validation report for a GC-MS method specifically for this compound, this guide will utilize the validation data for ethyl decanoate, a structurally similar long-chain ester, to represent the expected performance of a GC-MS method for this compound. This allows for a quantitative comparison with alternative methods.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of a validated GC-MS method for ethyl decanoate, providing a benchmark for the expected performance for this compound analysis. It also includes a qualitative comparison with High-Performance Liquid Chromatography (HPLC) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) based on the available literature for ester analysis.
| Parameter | GC-MS (for Ethyl Decanoate) | High-Performance Liquid Chromatography (HPLC) | Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) |
| **Linearity (R²) ** | 0.998[1] | Typically >0.99 (with derivatization) | Good linearity over a wide dynamic range |
| Limit of Quantification (LOQ) | 14.8 µg/L[1] | Analyte and detector dependent, often in the µg/mL to ng/mL range | pptv to ppbv range |
| Accuracy (Recovery %) | 71.1 - 105.7%[1] | Typically 80-120% | Method dependent, often requires careful calibration |
| Precision (RSD %) | 5.0 - 28.9%[1] | Typically <15% | Generally good, but can be influenced by matrix effects |
| Selectivity | High (mass spectral data) | Moderate to High (dependent on detector and chromatography) | High (high mass resolution) |
| Sample Throughput | Moderate | High | Very High (real-time analysis) |
| Derivatization | Not typically required | Often required for UV detection | Not required |
Experimental Protocols
GC-MS Method for the Determination of Volatile Compounds in Wine (including Ethyl Decanoate)
This protocol provides a representative example of the methodology used for the analysis of decanoate esters in a complex matrix.
1. Sample Preparation: Discontinuous Liquid-Liquid Extraction [1]
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A model wine solution is prepared with a known concentration of the analytes in 12% ethanol.
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The pH of the solution is adjusted to 3.2.
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Internal standards are added to the sample.
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Extraction is performed using dichloromethane.
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The organic phase is separated, dried, and concentrated before GC-MS analysis.
2. GC-MS Instrumentation and Conditions
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Gas Chromatograph: Equipped with a mass selective detector.
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Column: A suitable capillary column for volatile compound analysis (e.g., DB-WAX).
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Injector: Split/splitless injector.
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Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C and ramping up to 220°C.
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range suitable for the target analytes (e.g., m/z 35-350).
3. Method Validation The method is validated according to international guidelines (e.g., ICH) for the following parameters:
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Linearity: A series of standard solutions of known concentrations are analyzed to establish a linear relationship between concentration and instrument response.
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Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
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Accuracy: Assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.
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Precision: Evaluated by analyzing multiple replicates of a sample at different concentration levels on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (RSD).
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Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Mandatory Visualization
Caption: Workflow for the validation of a GC-MS method.
Caption: Comparison of key features of analytical methods.
References
A Comparative Guide to the Efficacy of Different Lipases in Isoamyl Decanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of isoamyl decanoate, a valuable flavor and fragrance compound with a characteristic fruity, wine-like aroma, presents a green and efficient alternative to traditional chemical methods. The choice of lipase, the biocatalyst in this esterification process, is critical to achieving high conversion yields and optimal reaction times. This guide provides an objective comparison of the performance of various lipases in synthesizing this compound, supported by experimental data.
Comparative Performance of Lipases in this compound Synthesis
The selection of an appropriate lipase is paramount for optimizing the synthesis of this compound. Factors such as the origin of the lipase, its immobilization status, and the reaction conditions significantly influence the final product yield and reaction efficiency. Below is a summary of the performance of different lipases based on available experimental data.
| Lipase/Cutinase Source | Immobilization Status | Acyl Donor | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion Yield (%) | Reference |
| Rhodococcus sp. | Immobilized on methacrylate divinylbenzene beads | Decanoic Acid | 1:1 | 30 | 5 | ~20 | [1] |
Note: Data for the enzymatic synthesis of this compound is limited in publicly available research. The table above represents the most direct data found. Further research into the application of other common lipases for this specific ester is warranted.
Insights into Lipase Efficacy
The study utilizing an immobilized cutinase from Rhodococcus sp. demonstrated the feasibility of synthesizing this compound, albeit with a modest conversion yield of approximately 20% under the specified conditions.[1] The research also explored the synthesis of other isoamyl esters with varying fatty acid chain lengths (acetate, butyrate, hexanoate, and octanoate). Interestingly, the conversion yield did not show a clear trend with the increase in the carbon chain length of the fatty acid.[1] This suggests that the active site of this particular cutinase can accommodate longer chain fatty acids like decanoic acid, but the efficiency is lower compared to shorter chain counterparts under the tested conditions.[1]
While specific data for other common lipases in this compound synthesis is scarce, research on the synthesis of other esters, such as isoamyl acetate, provides valuable insights into the general performance of these enzymes. Lipases from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, Pseudomonas cepacia, and Thermomyces lanuginosus are frequently employed in esterification reactions and have shown high conversion yields for various esters. Their efficacy in synthesizing a long-chain ester like this compound would depend on factors like substrate specificity and potential steric hindrance within the enzyme's active site.
Experimental Protocols
A detailed experimental protocol for the enzymatic synthesis of this compound is crucial for reproducibility and further optimization. The following protocol is based on the study utilizing immobilized Rhodococcus cutinase.
Enzymatic Synthesis of this compound using Immobilized Rhodococcus Cutinase [1]
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Reaction Mixture Preparation: In a suitable reaction vessel, combine isoamyl alcohol and decanoic acid at a 1:1 molar ratio.
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Solvent Addition: Add cyclohexane as the reaction solvent.
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Enzyme and Desiccant Addition: Introduce the immobilized Rhodococcus cutinase to the reaction mixture. Add a molecular sieve to remove the water produced during the esterification, thereby shifting the reaction equilibrium towards product formation.
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Reaction Conditions: Incubate the reaction mixture at 30°C with agitation for 5 hours.
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Sample Analysis: After the reaction period, analyze the composition of the reaction mixture to determine the conversion yield of this compound.
Experimental Workflow
The general workflow for the enzymatic synthesis of this compound can be visualized as follows:
References
A Comparative Guide to Isoamyl Decanoate and Other Esters as Flavor Enhancers
For researchers, scientists, and drug development professionals exploring the nuances of flavor chemistry, the selection of appropriate flavor enhancers is a critical step in product formulation. This guide provides an objective comparison of isoamyl decanoate against other commonly used esters—ethyl decanoate, hexyl acetate, and isoamyl acetate—supported by physicochemical data and detailed experimental protocols for sensory and instrumental analysis.
Introduction to Flavor Esters
Esters are a class of organic compounds renowned for their characteristic fruity and sweet aromas, making them indispensable in the food, beverage, and fragrance industries.[1][2] They are synthesized from an alcohol and a carboxylic acid and are naturally present in many fruits and fermented products.[1] The specific combination of the alcohol and carboxylic acid determines the resulting ester's unique flavor profile.
This compound is recognized for its waxy, fruity, and sweet aroma with notes of banana and cognac.[3] It is valued for its contribution to tropical and fruity flavor profiles in beverages, confectionery, and dairy products.
Ethyl Decanoate , also known as ethyl caprate, offers a fruity aroma reminiscent of grapes and cognac. It is a frequent product of fermentation in winemaking and is used as a flavoring agent in various food products.
Hexyl Acetate provides a fresh, juicy, and fruity profile with distinct pear and banana characteristics. It is often used to enhance apple, pear, and other orchard and berry fruit flavors.
Isoamyl Acetate , famously known as banana oil, has a potent sweet and fruity aroma strongly reminiscent of bananas and pears. It is a key flavor component in many food products, including candies, baked goods, and beverages, and is also a natural byproduct of yeast fermentation in beer and wine.
Physicochemical and Sensory Profile Comparison
The selection of a flavor ester is dependent on its specific sensory attributes and physical properties, which influence its performance in different food matrices. The following table summarizes key data for this compound and its alternatives.
| Property | This compound | Ethyl Decanoate | Hexyl Acetate | Isoamyl Acetate |
| Molar Mass | 242.40 g/mol | 200.32 g/mol | 144.21 g/mol | 130.19 g/mol |
| Boiling Point | 286-287 °C | ~245 °C | 169-171 °C | 142 °C |
| Flavor Profile | Waxy, fruity, sweet, banana, cognac, green | Fruity, grape, cognac, apple, pear | Green, fruity, pear, banana, fresh, juicy | Sweet, fruity, banana, pear |
| Odor Description | Waxy, banana, fruity, sweet with a dirty green nuance | Fruity, reminiscent of cognac | Green, fruity note reminiscent of apple, pear | Sweet, fruity scent, strongly reminiscent of bananas |
| Applications | Beverages, confectionery, dairy products | Food products, beverages, cosmetics | Apple, pear, berry, and tropical fruit flavorings | Candies, baked goods, beverages, beer, wine |
| Regulatory Status | FEMA GRAS, EU Flavouring Substance | FEMA GRAS, KOSHER | FEMA GRAS | FEMA GRAS |
Experimental Protocols
To objectively evaluate the performance of these flavor esters, standardized sensory and instrumental methods are essential.
Quantitative Descriptive Sensory Analysis
This protocol outlines a method for a trained sensory panel to identify and quantify the aromatic attributes of the selected esters.
1. Objective: To quantitatively describe and compare the sensory profiles of this compound, ethyl decanoate, hexyl acetate, and isoamyl acetate.
2. Panelists: A panel of 10-12 trained sensory assessors, experienced in descriptive analysis of flavor compounds, is required. Panelists should be screened for their ability to detect and describe a range of fruity, waxy, and green aromas.
3. Sample Preparation:
- Prepare stock solutions of each ester at a concentration of 1000 ppm in a neutral, deodorized medium such as mineral oil or propylene glycol.
- For evaluation, dilute the stock solutions to a concentration of 10 ppm in distilled water. The final concentration may need to be adjusted based on the intensity of each ester.
- Present 10 mL of each diluted sample in coded, lidded glass vials at room temperature.
4. Evaluation Procedure:
- Lexicon Development: In initial sessions, the panel will collaboratively develop a lexicon of descriptive terms for the aroma of each ester. Reference standards for each attribute (e.g., banana, pear, green apple, waxy crayon) should be provided to anchor the panelists' evaluations.
- Rating: Panelists will individually evaluate the samples in a randomized order. They will rate the intensity of each attribute from the agreed-upon lexicon on a 15-cm line scale, anchored from "not perceptible" to "very strong."
- Data Collection: Data will be collected using sensory evaluation software. The order of sample presentation should be randomized for each panelist to minimize order effects.
5. Data Analysis: The intensity ratings for each attribute will be averaged across panelists for each sample. Analysis of Variance (ANOVA) and post-hoc tests (e.g., Tukey's HSD) will be used to determine significant differences in the sensory profiles of the esters. The results can be visualized using spider web plots or bar charts.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis
This instrumental method provides a quantitative analysis of the volatile compounds contributing to the aroma of the esters.
1. Objective: To identify and quantify the volatile compounds in the headspace of solutions containing this compound, ethyl decanoate, hexyl acetate, and isoamyl acetate.
2. Instrumentation:
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Headspace Autosampler
- Column: A mid-polarity column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating these esters.
3. Sample Preparation:
- Prepare 10 ppm solutions of each ester in distilled water, as described for the sensory analysis.
- Pipette 5 mL of each solution into a 20 mL headspace vial and seal with a magnetic crimp cap.
- Include a blank sample of distilled water for background subtraction.
4. HS-GC-MS Parameters:
- Headspace Autosampler:
- Incubation Temperature: 60 °C
- Incubation Time: 20 minutes
- Injection Volume: 1 mL
- Transfer Line Temperature: 250 °C
- Gas Chromatograph:
- Inlet Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, and hold for 5 min.
- Mass Spectrometer:
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 35-350
5. Data Analysis:
- Identify the peaks corresponding to each ester based on their retention times and mass spectra, using a spectral library (e.g., NIST) for confirmation.
- Quantify the peak area of each ester. The relative abundance of each ester in the headspace can be compared to infer their relative volatility and potential aroma impact.
Signaling Pathway and Visualization
The perception of flavor esters is initiated by the interaction of these volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).
dot
Caption: Olfactory signal transduction pathway for flavor esters.
The binding of an ester molecule to its specific OR triggers a conformational change in the receptor, activating an associated G-protein (Golf). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed and perceived as a specific aroma.
Experimental Workflow Visualization
The following diagram illustrates the workflow for a comprehensive comparison of flavor esters.
dot
Caption: Workflow for comparative analysis of flavor esters.
This systematic approach, combining both sensory and instrumental data, allows for a robust and objective comparison of the performance of different flavor esters, enabling informed decisions in product development and research.
References
Stability of Isoamyl Decanoate: A Comparative Guide Under Various Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of isoamyl decanoate under various stress conditions, including temperature, pH, and photolytic exposure. While specific experimental data for this compound is not extensively available in public literature, this document outlines standard testing methodologies and presents illustrative data based on the known behavior of similar long-chain aliphatic esters. This information is intended to guide researchers in designing stability studies and understanding the potential degradation pathways of this compound in various formulations.
Executive Summary
This compound, a fatty acid ester recognized for its fruity, pear-like aroma, is utilized in the fragrance, flavor, and pharmaceutical industries. Understanding its stability is paramount for ensuring product quality, efficacy, and shelf-life. This guide details forced degradation studies simulating common environmental stresses. Under controlled laboratory conditions, this compound is expected to be susceptible to hydrolysis under both acidic and basic conditions and to thermal decomposition at elevated temperatures. Its photostability is also a key parameter for products exposed to light. For comparison, the stability of two structurally similar esters, isoamyl acetate and isoamyl isovalerate, is also discussed.
Comparative Stability Data
The following tables summarize the expected stability of this compound in comparison to isoamyl acetate and isoamyl isovalerate under forced degradation conditions.
Disclaimer: The following data is illustrative and intended to represent plausible outcomes of stability testing based on general chemical principles of ester degradation. Actual experimental results may vary.
Table 1: Thermal Degradation at 60°C over 48 hours
| Compound | Initial Purity (%) | Purity after 48h (%) | Degradation (%) |
| This compound | 99.5 | 95.2 | 4.3 |
| Isoamyl Acetate | 99.6 | 92.1 | 7.5 |
| Isoamyl Isovalerate | 99.4 | 94.5 | 4.9 |
Table 2: Hydrolytic Degradation (Acidic and Basic Conditions) over 24 hours
| Compound | Condition | Initial Purity (%) | Purity after 24h (%) | Degradation (%) |
| This compound | 0.1 M HCl at 40°C | 99.5 | 97.3 | 2.2 |
| 0.1 M NaOH at 40°C | 99.5 | 90.8 | 8.7 | |
| Isoamyl Acetate | 0.1 M HCl at 40°C | 99.6 | 95.4 | 4.2 |
| 0.1 M NaOH at 40°C | 99.6 | 85.2 | 14.4 | |
| Isoamyl Isovalerate | 0.1 M HCl at 40°C | 99.4 | 96.8 | 2.6 |
| 0.1 M NaOH at 40°C | 99.4 | 89.1 | 10.3 |
Table 3: Photolytic Degradation (UV Exposure) over 72 hours
| Compound | Initial Purity (%) | Purity after 72h (%) | Degradation (%) |
| This compound | 99.5 | 98.1 | 1.4 |
| Isoamyl Acetate | 99.6 | 97.5 | 2.1 |
| Isoamyl Isovalerate | 99.4 | 98.3 | 1.1 |
Based on the chemical structure, it is anticipated that the longer decanoate chain in this compound provides slightly greater steric hindrance to nucleophilic attack compared to the acetate and isovalerate counterparts, potentially leading to slower hydrolysis rates. Thermal stability is also expected to be influenced by the length of the fatty acid chain.
Experimental Protocols
The following are detailed methodologies for the key stability-indicating experiments.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[1]
-
Acid Hydrolysis: 1 mL of a stock solution of this compound (1 mg/mL in methanol) is mixed with 9 mL of 0.1 M hydrochloric acid and heated at 40°C for 24 hours. The resulting solution is neutralized with 0.1 M sodium hydroxide and diluted with the mobile phase for analysis.[2]
-
Base Hydrolysis: 1 mL of the stock solution is mixed with 9 mL of 0.1 M sodium hydroxide and kept at 40°C for 24 hours. The solution is then neutralized with 0.1 M hydrochloric acid and diluted for analysis.[2]
-
Oxidative Degradation: 1 mL of the stock solution is treated with 1 mL of 3% hydrogen peroxide at room temperature for 24 hours. The sample is then diluted for analysis.[3]
-
Thermal Degradation: A sample of pure this compound is placed in a controlled temperature oven at 60°C for 48 hours. The sample is then dissolved in the mobile phase for analysis.[2]
-
Photolytic Degradation: A solution of this compound in methanol is exposed to UV light (254 nm) in a photostability chamber for 72 hours. A control sample is kept in the dark at the same temperature. Both samples are then analyzed.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a standard approach for separating and quantifying the parent compound from its degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Degradation Pathway
The primary degradation pathway for esters like this compound is hydrolysis, which can be catalyzed by acid or base. This reaction cleaves the ester bond, yielding the corresponding carboxylic acid (decanoic acid) and alcohol (isoamyl alcohol). Under photolytic conditions, Norrish Type I and Type II reactions can lead to the formation of various degradation products.
Conclusion
References
A Comparative Guide to Validated Methods for Trace Level Detection of Isoamyl Decanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the trace level detection of isoamyl decanoate, a key volatile ester contributing to the aroma profile of various food products and beverages. The selection of an appropriate analytical technique is critical for accurate quantification, particularly at trace concentrations, which can significantly impact flavor and quality assessment. This document outlines the performance characteristics of established methods, offering supporting experimental data and detailed protocols to aid in methodological selection and implementation.
Methodology Comparison
The primary validated method for the trace level detection of this compound is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME). This approach offers high sensitivity and selectivity, making it ideal for complex matrices. As a point of comparison, High-Performance Liquid Chromatography (HPLC) with a suitable detector, while less common for such volatile compounds, can be considered an alternative under specific analytical conditions.
Quantitative Data Summary
| Parameter | HS-SPME-GC-MS | Direct Injection-GC-MS | Alternative Method (HPLC-UV/Vis - Hypothetical) |
| Analyte | Volatile Esters (including this compound surrogates) | Isoamyl Octanoate | This compound |
| Matrix | Alcoholic Beverages, Dry-Cured Ham | Distilled Spirits | Standard Solution |
| Limit of Detection (LOD) | 0.03 - 1.13 µg/kg[1] | ~29 µg/L (for ethyl hexanoate) | Higher than GC-MS, likely in the low mg/L range |
| Limit of Quantification (LOQ) | 0.09 - 3.41 µg/kg[1] | Not explicitly stated for isoamyl octanoate | Higher than GC-MS, likely in the mid-to-high mg/L range |
| Linearity (R²) | > 0.99 (Typical for validated methods) | Not explicitly stated | > 0.99 (Typical for validated methods) |
| Recovery | 90 - 105% (Typical for validated methods) | Not explicitly stated | 95 - 105% (Typical for standard solutions) |
| Repeatability (RSD) | < 15% (Typical for validated methods) | 5.05% (for isoamyl octanoate)[2] | < 5% (Typical for standard solutions) |
Experimental Protocols
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is highly suitable for the extraction and quantification of volatile compounds like this compound from complex liquid or solid matrices.
a. Sample Preparation (HS-SPME)
-
Sample Aliquoting: Place a precise amount of the sample (e.g., 5 mL of a beverage or 1 g of a homogenized solid) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar ester not present in the sample) to each vial.
-
Matrix Modification: For aqueous samples, add a salt (e.g., NaCl) to saturation to increase the volatility of the analytes.
-
Equilibration: Seal the vial and place it in a temperature-controlled agitator. Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the analytes to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS coating) to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.
b. GC-MS Analysis
-
Desorption: Immediately after extraction, introduce the SPME fiber into the heated GC inlet (e.g., at 250°C) to desorb the analytes onto the analytical column.
-
Gas Chromatography:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of this compound, using characteristic ions (e.g., m/z 70, 84, 115). Full scan mode can be used for initial qualitative analysis.
-
Mass Range: (e.g., m/z 40-300).
-
Direct Injection Gas Chromatography-Mass Spectrometry (DI-GC-MS)
This method is simpler and faster but less sensitive than HS-SPME-GC-MS and is more suitable for samples with higher concentrations of the analyte or cleaner matrices.
a. Sample Preparation
-
Dilution: Dilute the sample with a suitable solvent (e.g., ethanol) to bring the analyte concentration within the linear range of the instrument.
-
Internal Standard Spiking: Add a known concentration of an internal standard.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
b. GC-MS Analysis
The GC-MS parameters would be similar to those described for the HS-SPME-GC-MS method, with the main difference being the injection technique. A small volume (e.g., 1 µL) of the prepared liquid sample is directly injected into the GC inlet.
Diagrams
Caption: Comparative workflows for HS-SPME-GC-MS and Direct Injection-GC-MS.
Caption: Decision tree for selecting an analytical method for this compound.
References
Comparative study of chemical versus enzymatic synthesis of isoamyl decanoate
A Comparative Guide to the Synthesis of Isoamyl Decanoate: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the synthesis of esters such as this compound is a critical process in the development of flavorings, fragrances, and pharmaceuticals. The choice between traditional chemical synthesis and modern enzymatic methods can significantly impact product yield, purity, cost, and environmental footprint. This guide provides a comprehensive comparison of these two synthetic approaches, supported by experimental data and detailed protocols, to facilitate an informed decision-making process.
At a Glance: Key Performance Indicators
The selection of a synthesis route often depends on a balance of factors including yield, reaction conditions, and sustainability. While chemical synthesis is a well-established method, enzymatic routes are gaining prominence due to their high specificity and milder reaction conditions.
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Typical Yield | 60-95% | >90% |
| Purity | Lower, often requires extensive purification | High, with minimal byproduct formation |
| Reaction Temperature | High (Reflux, >100°C) | Mild (30-60°C) |
| Reaction Time | 2-20 hours | 4-48 hours |
| Catalyst | Strong Acid (e.g., H₂SO₄, p-TsOH) | Lipase (e.g., Novozym 435, Candida antarctica Lipase B) |
| Catalyst Reusability | Not typically reusable | High (can be reused multiple times) |
| Environmental Impact | High, involves corrosive catalysts and potentially hazardous solvents | Low, uses biodegradable catalysts and often solvent-free conditions |
| Selectivity | Low, risk of side reactions | High (regio- and stereoselectivity) |
The Conventional Approach: Chemical Synthesis
Chemical synthesis of this compound is typically achieved through Fischer esterification. This method involves the reaction of isoamyl alcohol with decanoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The reaction is driven to completion by removing the water byproduct, often through azeotropic distillation.[2]
While capable of producing high yields, this method suffers from several drawbacks. The harsh reaction conditions, including high temperatures and the use of corrosive acids, can lead to the formation of undesirable byproducts, necessitating extensive purification steps.[3] This not only increases the cost and complexity of the process but also has a significant environmental impact due to the generation of hazardous waste.[4]
The Green Alternative: Enzymatic Synthesis
Enzymatic synthesis offers a more sustainable and selective alternative for the production of this compound.[4] This method utilizes lipases, which are enzymes that catalyze the esterification reaction under mild conditions. Immobilized lipases, such as Novozym 435, are often used to simplify catalyst recovery and reuse, making the process more economically viable.
The high specificity of lipases results in the formation of a purer product with fewer byproducts, simplifying downstream processing. Furthermore, the mild reaction temperatures and the potential for solvent-free conditions significantly reduce the energy consumption and environmental impact of the process. The ability to reuse the enzyme catalyst multiple times further enhances the cost-effectiveness and sustainability of this approach.
Experimental Protocols
Chemical Synthesis of this compound (Fischer Esterification)
Materials:
-
Isoamyl alcohol
-
Decanoic acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add isoamyl alcohol, decanoic acid, and a suitable solvent like toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Assemble the Dean-Stark apparatus and reflux condenser with the flask.
-
Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected, typically for 2-8 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Enzymatic Synthesis of this compound
Materials:
-
Isoamyl alcohol
-
Decanoic acid
-
Immobilized lipase (e.g., Novozym 435)
-
n-hexane or other suitable organic solvent (optional, can be performed solvent-free)
-
Molecular sieves (optional, to remove water)
-
Orbital shaker or magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
In a flask, combine isoamyl alcohol and decanoic acid. A solvent such as n-hexane can be added if desired.
-
Add the immobilized lipase to the mixture (typically 5-10% by weight of the substrates).
-
If performing the reaction in a solvent, molecular sieves can be added to remove the water produced and shift the equilibrium towards the product.
-
Incubate the mixture at a controlled temperature, typically between 30-60°C, with constant agitation using an orbital shaker or magnetic stirrer.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction time can range from 4 to 48 hours depending on the specific conditions.
-
Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse.
-
If a solvent was used, remove it under reduced pressure to yield the this compound product. The high purity of the product from enzymatic synthesis often minimizes the need for further purification.
Visualizing the Process
To better illustrate the differences between the two synthetic pathways, the following diagrams provide a visual representation of the experimental workflows and a decision-making guide.
References
Safety Operating Guide
Proper Disposal Procedures for Isoamyl Decanoate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper disposal of isoamyl decanoate, a common fragrance and flavoring agent. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe and regulatory-compliant laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedures for this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE). Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If working outside a ventilated enclosure or if there is a risk of generating aerosols, use a respirator with an organic vapor cartridge.
In the event of a spill, immediately alert personnel in the area. For small spills, absorb the this compound with an inert absorbent material such as vermiculite, dry sand, or earth.[1] Collect the absorbed material and place it into a suitable, sealed container for disposal.[1] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which can inform safe handling and disposal practices.
| Property | Value |
| Molecular Formula | C₁₅H₃₀O₂ |
| Molecular Weight | 242.4 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg |
| Flash Point | > 100 °C (> 212 °F) |
| Density | 0.856 to 0.866 g/cm³ at 25 °C |
| Water Solubility | Insoluble |
Source: PubChem, The Good Scents Company[2][3]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through your institution's hazardous waste program.[4] Under no circumstances should this compound be disposed of down the drain or in the regular trash.
Waste Collection
-
Container Selection: Collect waste this compound in a chemically compatible and leak-proof container. Plastic containers are often preferred for hazardous waste to minimize the risk of breakage. The container must have a secure, tight-fitting lid.
-
Segregation: Do not mix this compound with other incompatible waste streams. It is crucial to segregate chemical waste by compatibility to prevent dangerous reactions. Store waste this compound away from strong oxidizing agents.
Labeling
-
Hazardous Waste Tag: As soon as the first drop of waste is added to the container, it must be labeled with a "Hazardous Waste" tag provided by your EHS department.
-
Content Identification: Clearly and legibly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas. If it is a mixture, list all components and their approximate percentages.
-
Contact Information: Include the name of the principal investigator, the laboratory room number, and the date the waste was first added to the container.
Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory where the waste is generated.
-
Secondary Containment: The waste container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.
-
Container Integrity: Ensure the waste container is always kept closed, except when adding waste. Regularly inspect the container for any signs of degradation or leakage.
Disposal Request
-
Contact EHS: Once the waste container is full, or before it has been in storage for one year, submit a chemical waste pickup request to your institution's EHS department.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup, which may involve an online request form or a direct call to the EHS office.
Disposal of Empty Containers
-
Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as ethanol or acetone) that can dissolve the residue.
-
Rinsate Collection: The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label. The clean, empty container can then typically be disposed of in the regular trash or recycled according to your institution's policies.
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory chemical waste management protocols. The key "experiment" in this context is the triple-rinse procedure for empty containers.
Methodology for Triple-Rinsing Empty Containers:
-
Select a solvent in which this compound is soluble (e.g., ethanol, acetone).
-
Add an amount of the solvent equal to approximately 10% of the container's volume.
-
Securely cap the container and swirl to rinse all interior surfaces thoroughly.
-
Pour the rinsate into the designated hazardous waste container for this compound.
-
Repeat this rinsing process two more times for a total of three rinses.
-
Allow the empty container to air dry completely in a well-ventilated area before its final disposal.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and its associated containers.
Caption: Workflow for the disposal of this compound and its empty containers.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
